DL-Penicillamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNCNSJFMMFHPL-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037069 | |
| Record name | D-Penicillamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
CRYSTALS; DECOMP 177.5 °C; SPECIFIC OPTICAL ROTATION: -63 DEG @ 25 °C/D (1N SODIUM HYDROXIDE); HYGROSCOPIC; FREELY SOL IN WATER, SOL IN ETHANOL. /D-PENICILLAMINE HYDROCHLORIDE/, FREELY SOL IN WATER; SLIGHTLY SOL IN ALC; INSOL IN ETHER, CHLOROFORM. | |
| Record name | Penicillamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00859 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (D)-PENICILLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
FINE, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER | |
CAS No. |
771431-20-0, 52-67-5 | |
| Record name | D-Valine, 3-mercapto-, labeled with deuterium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771431-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (-)-Penicillamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penicillamine [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penicillamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00859 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Penicillamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Penicillamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PENICILLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNN1DV99GX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (D)-PENICILLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
202-206 °C | |
| Record name | Penicillamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00859 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (D)-PENICILLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Historical Context of Penicillamine Discovery and Early Research
The discovery of penicillamine (B1679230) is intrinsically linked to the wartime research efforts focused on the antibiotic penicillin. In 1943, Abraham and his colleagues identified penicillamine as a degradation product of penicillin. researchgate.netacpjournals.org This novel amino acid, structurally similar to cysteine but with two additional methyl groups, was named for its parent compound. acpjournals.org The complete structural characterization was later accomplished by the Oxford Group, who also synthesized it and separated its D and L isomers. sci-hub.se
Initial research focused on understanding its chemical properties and biological role. Early on, it was established that penicillamine is a trifunctional amino acid, containing an amino group, a carboxyl group, and a sulfhydryl group. researchgate.net The presence of the sulfhydryl group hinted at its potential as a chelating agent.
A pivotal moment in penicillamine's history came in 1956 when Dr. John Walshe first reported its use in treating Wilson's disease, a genetic disorder characterized by copper accumulation. wikipedia.orgwilsondisease.orgscielo.br Walshe had discovered the compound in the urine of patients who had taken penicillin and confirmed its ability to increase urinary copper excretion through chelation. wikipedia.org This discovery marked a significant breakthrough, transforming Wilson's disease from a fatal condition to a treatable one. researchgate.netwilsondisease.org The initial clinical applications utilized the D-isomer derived from penicillin hydrolysis. acpjournals.org
The first total synthesis of penicillin V was achieved by John C. Sheehan and his team, a landmark in organic chemistry. datapdf.comscribd.comsynarchive.com Their work, starting from D-penicillamine, further solidified the understanding of its stereochemistry and paved the way for synthetic production. datapdf.comscribd.comuoi.gr
Evolution of Research Focus on Penicillamine Stereoisomers
As research progressed, the distinct biological properties of penicillamine's stereoisomers, D-penicillamine and L-penicillamine, became a central focus. It was quickly discovered that the two enantiomers possessed markedly different toxicological profiles.
The L-isomer of penicillamine (B1679230) was found to be significantly more toxic. sci-hub.semdpi.com This toxicity is largely attributed to its ability to act as an antagonist to pyridoxine (B80251) (vitamin B6). wikipedia.orgcloudfront.net L-penicillamine can form a thiazolidine (B150603) compound with pyridoxal (B1214274) 5-phosphate, the active form of vitamin B6, thereby inhibiting the function of pyridoxine-dependent enzymes. cloudfront.netmdpi.com This interference with vitamin B6 metabolism can lead to neurotoxic effects. researchgate.net
In contrast, the D-isomer, while still capable of interacting with pyridoxal 5-phosphate, was found to be much less toxic. sci-hub.secloudfront.net This crucial difference in toxicity led to the exclusive use of D-penicillamine in clinical settings. mdpi.comnih.gov The D-isomer is an effective chelating agent for heavy metals, particularly copper, and has been the mainstay of treatment for Wilson's disease for decades. researchgate.netmdpi.comresearchgate.net Its therapeutic applications later expanded to include rheumatoid arthritis and cystinuria. researchgate.netnih.govmedchemexpress.com
The significant disparity in the biological activity of the enantiomers underscored the importance of stereochemistry in drug action and toxicology. biomedgrid.comakjournals.comoup.com Research then delved into developing methods to separate and analyze the D- and L-isomers, with techniques like capillary zone electrophoresis being employed to ensure the purity of pharmaceutical preparations and detect the presence of the toxic L-enantiomer. nih.gov
Mechanistic Investigations of Dl Penicillamine S Biochemical and Immunological Actions
Chelation Mechanisms and Metal Ion Interactions
DL-penicillamine's ability to bind to metal ions is fundamental to its clinical applications. researchgate.net The sulfhydryl group within its structure is key to this function, allowing it to form stable complexes with a range of heavy metals. researchgate.net
In vitro studies suggest that two molecules of this compound bind to one atom of copper. drugbank.comdrugs.com This interaction forms a stable complex that can be readily excreted. drugs.compatsnap.com The binding of penicillamine (B1679230) to copper is a rapid process, with peak plasma concentrations of the drug observed between one and three hours after administration. researchgate.net
The interaction between this compound and copper involves a redox reaction where Cu(II) is reduced to Cu(I). nih.govresearchgate.netmdpi.com During this process, this compound itself is oxidized, forming D-penicillamine disulfide. nih.govresearchgate.net This reduction of copper is a crucial step in the chelation process and is linked to the generation of reactive oxygen species (ROS), such as hydrogen peroxide. nih.govresearchgate.netmdpi.com The production of ROS is believed to contribute to some of the therapeutic and cytotoxic effects of penicillamine. mdpi.comnih.gov
This compound forms stable, soluble complexes with various heavy metals, including copper and lead. nih.govmedscape.comtaylorfrancis.comjapi.org These water-soluble complexes are then readily excreted from the body through the urine. patsnap.comnih.govmedscape.comjapi.org This enhanced elimination is the primary mechanism by which this compound reduces the burden of toxic metals in conditions like Wilson's disease. patsnap.com
This compound is an effective chelator of lead. nih.govpediatriconcall.com Spectroscopic studies have revealed the formation of a Pb(penicillamine)2 complex in alkaline aqueous solutions. acs.orgnih.gov In this complex, the lead ion is coordinated to two sulfur atoms, one nitrogen atom, and one oxygen atom, resulting in a PbS2NO coordination environment. acs.orgnih.gov The formation of various lead-penicillamine complexes, including PbPen, [Pb(HPen)]+, and [Pb(Pen)2]2-, has been reported, with the specific complex formed depending on factors like pH and the molar ratio of penicillamine to lead. nih.gov The sulfhydryl group of penicillamine plays a critical role by forming a ring structure with the lead atom, which enhances its elimination. researchgate.netresearchgate.net
Table 1: Investigated Lead(II)-Penicillamine Complexes and Coordination
| Complex | Coordination Environment | Molar Ratio (H₂Pen/Pb(II)) | pH Range | Reference |
|---|---|---|---|---|
| Pb(penicillamine)₂ | PbS₂NO | 2.0 - 10.0 | Alkaline | acs.orgnih.gov |
| PbPen | Bidentate (S,N) or Tridentate (S,N,O) | 2.0 | 3.5 - 11 | nih.gov |
| [Pb(HPen)]⁺ | - | 1.0 - 8.0 | - | nih.gov |
| [Pb(Pen)₂]²⁻ | - | 1.0 - 8.0 | - | nih.gov |
This table is interactive. Click on the headers to sort the data.
This compound also chelates other heavy metals, including mercury, arsenic, and gold. nih.govacpjournals.orgfishersci.fitandfonline.com It forms complexes with these metals, facilitating their urinary excretion. medscape.combertin-bioreagent.com Studies have shown that D-penicillamine can be as effective as other chelating agents, like dimercaprol, in treating arsenic poisoning. navajo-nsn.govnih.gov While it has been investigated for gold toxicity, its effectiveness appears limited as only small amounts of gold may be available for chelation at therapeutic levels. nih.gov Early research also considered its potential for iron chelation, though this is not a primary application. acpjournals.org
This compound can interact with endogenous copper-containing proteins like ceruloplasmin. nih.gov In the presence of ceruloplasmin, D-penicillamine can inhibit T-lymphocyte proliferation through the generation of hydrogen peroxide. nih.gov This interaction is significant as ceruloplasmin is a major carrier of copper in the blood. nih.gov Penicillamine's ability to bind copper can lower measurable ceruloplasmin levels. droracle.ai Furthermore, a significant portion of penicillamine becomes bound to serum albumin. psu.edu
Disulfide Interactions and Thiol Chemistry
The biochemical activity of this compound is significantly influenced by its thiol (-SH) group, which engages in various crucial reactions, including disulfide interchanges and redox processes. These interactions are fundamental to its mechanisms of action in different biological contexts.
This compound effectively reduces excess cystine excretion through a thiol-disulfide interchange mechanism. targetmol.compediatriconcall.com In conditions such as cystinuria, where elevated urinary cystine leads to the formation of stones, this compound intervenes by breaking the disulfide bond of the sparingly soluble cystine molecule. nih.govstonybrookmedicine.edumedscape.com This reaction yields a mixed disulfide, penicillamine-cysteine. targetmol.comwikipedia.orgpharmacompass.comaksci.com
This newly formed compound, penicillamine-cysteine disulfide, is significantly more water-soluble than cystine, by some estimates up to 50 times more soluble. cystinuria.org The increased solubility facilitates its ready excretion in the urine, thereby preventing the formation of cystine calculi. pediatriconcall.comnih.govdrugbank.com
Kinetic studies using nuclear magnetic resonance (NMR) have elucidated the specifics of this exchange reaction. cdnsciencepub.com The process occurs in two steps, with the reactive species being the penicillamine molecule with a protonated amino group and a deprotonated thiol group. cdnsciencepub.com The equilibrium of the reaction is influenced by steric hindrance from the two methyl groups adjacent to the sulfur atom in penicillamine, a structural feature that differentiates it from cysteine. cdnsciencepub.comacs.org
This compound has a notable impact on collagen metabolism, primarily by interfering with the formation of intermolecular cross-links that stabilize newly synthesized collagen fibers. targetmol.comdrugbank.comfda.govnih.govsigmaaldrich.com This action results in an increased amount of soluble collagen in tissues like the skin. nih.gov The primary mechanism involves this compound binding to lysyl-derived aldehydes present on collagen molecules, thereby preventing these aldehydes from participating in the formation of stable cross-links. tandfonline.comtandfonline.com
Research indicates that this compound does not inhibit the initial synthesis of bifunctional Schiff base cross-links but rather blocks their maturation into more complex, polyfunctional cross-link products. nih.gov This leads to an accumulation of the bifunctional precursors. nih.gov The compound is also capable of cleaving newly formed cross-links, further contributing to the lability of collagen fibers. targetmol.comportlandpress.commdpi.com
The effectiveness of this compound varies depending on the tissue type. It is more efficient at inhibiting the cross-linking of collagen in soft tissues, where the aldehydes are primarily derived from lysine (B10760008). tandfonline.comtandfonline.com It is less effective in tissues like bone, where the cross-links predominantly involve aldehydes derived from hydroxylysine. tandfonline.comtandfonline.com At very high concentrations, it may also inhibit the enzyme lysyl oxidase by chelating its essential copper cofactor, although its main effect at standard doses is the direct blockage of aldehyde groups. tandfonline.comtandfonline.commdpi.com
| Aspect of Collagen Metabolism | Observed Effect of this compound | Mechanism | Reference |
|---|---|---|---|
| Cross-Link Formation | Inhibition of polyfunctional cross-link synthesis | Binds to lysyl-derived aldehydes, preventing their condensation into stable cross-links. | tandfonline.comnih.gov |
| Existing Cross-Links | Cleavage of newly formed intermolecular cross-links | Disrupts immature cross-links, making collagen more susceptible to degradation. | targetmol.comportlandpress.com |
| Collagen Solubility | Marked increase in soluble collagen | Inhibition of cross-linking prevents the formation of a stable, insoluble collagen matrix. | nih.gov |
| Tissue Specificity | More effective in soft tissues (skin); less effective in bone | Preferentially interacts with lysine-derived aldehydes over hydroxylysine-derived aldehydes. | tandfonline.comtandfonline.com |
The thiol group of this compound is redox-active and can participate in oxidative reactions, notably the generation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). nih.govacs.org This process is highly dependent on the presence of metal ions, particularly copper (Cu²⁺). nih.govnih.gov
In the presence of copper, this compound undergoes an oxygen-dependent oxidation. nih.gov This reaction generates thiyl radicals and initiates a redox cycle that produces superoxide (B77818) radicals (O₂⁻) and subsequently hydrogen peroxide. nih.govbiorxiv.org Studies have confirmed that the amount of H₂O₂ formed is stoichiometrically equivalent to the amount of oxygen consumed during the reaction. nih.gov This pro-oxidant activity, where D-penicillamine catalyzes H₂O₂ production, has been demonstrated in cell-free systems and is linked to cytotoxicity in certain cell lines. nih.govresearchgate.net
Interestingly, in the absence of copper, this compound can act as an antioxidant, scavenging H₂O₂. nih.gov These opposing properties, dependent on copper availability, may be relevant to its complex biological effects. nih.gov The generation of ROS is believed to be linked to some of the compound's immunomodulatory actions. nih.govresearchgate.net
| Condition | Reaction | Products | Reference |
|---|---|---|---|
| Presence of Copper (Cu²⁺) | Oxygen-dependent oxidation of the thiol group | Thiyl radicals, Superoxide (O₂⁻), Hydrogen Peroxide (H₂O₂) | nih.govbiorxiv.org |
| Absence of Copper | Direct interaction with H₂O₂ | Acts as an H₂O₂ scavenger | nih.gov |
Immunomodulatory and Anti-inflammatory Pathways
This compound exerts immunomodulatory effects by influencing the function of key immune cells, including macrophages and lymphocytes.
This compound has been shown to directly impact macrophage function, leading to their activation. nih.govacs.org A proposed mechanism involves the covalent binding of penicillamine to aldehyde groups present on the surface of macrophages. nih.govacs.org This interaction forms a stable thiazolidine (B150603) ring, which may mimic signaling events that lead to macrophage activation. acs.orgbac-lac.gc.ca
This activation has tangible downstream consequences. Treatment of macrophage cell lines (e.g., RAW264.7) with penicillamine leads to the increased production of several pro-inflammatory and activating cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-23 (IL-23). nih.govacs.orgbac-lac.gc.ca Studies in animal models show that macrophage activation and infiltration can occur very early after penicillamine administration. acs.orgbac-lac.gc.ca Furthermore, research suggests that B7-expressing macrophages are a major antigen-presenting cell type that infiltrates tissues in response to D-penicillamine, highlighting their role in initiating an immune response. tandfonline.com
This compound modulates the activity of T-lymphocytes, a key component of its action in certain autoimmune conditions. wikipedia.orginnovareacademics.in In vitro studies have consistently shown that this compound depresses T-cell activity while having no significant effect on B-cell activity. targetmol.comfda.govnih.govabmole.comhmdb.ca
The inhibitory effect on T-cells appears to be particularly pronounced in the presence of copper. nih.gov Experiments have demonstrated that preincubation of peripheral blood mononuclear cells with a mixture of D-penicillamine and copper sulfate (B86663) nearly abolishes the subsequent T-cell-dependent polyclonal B-cell activation. nih.gov Further investigation revealed that this combination markedly inhibits helper T-cell function specifically. nih.gov
Effects on B-Cell Activity and Immunoglobulin Production (e.g., IgM Rheumatoid Factor)
This compound demonstrates notable effects on B-cell activity and the production of immunoglobulins, particularly the IgM rheumatoid factor. In patients with rheumatoid arthritis, treatment with D-penicillamine has been shown to reduce the spontaneous synthesis of IgG and IgA by peripheral blood lymphocytes. nih.gov While it significantly suppresses PWM (pokeweed mitogen)-stimulated immunoglobulin synthesis in control peripheral blood lymphocytes, it does not inhibit the synthesis in mitogen-stimulated cells from rheumatoid arthritis patients. nih.gov This suggests a selective impairment of helper T-cells in vivo, which in turn prevents the T-cell dependent expansion and activation of B-cells that is characteristic of rheumatoid arthritis. nih.gov
Influence on Cytokine Profiles (e.g., IL-1, IL-6, IL-13, IL-15, IL-23, TNF-alpha, IFN-gamma)
This compound exerts a complex influence on cytokine profiles, which are crucial in mediating inflammatory and immune responses. Research indicates that D-penicillamine can modulate inflammatory processes by reducing serum levels of interleukin-1 (IL-1) and increasing serum levels of interleukin-6 (IL-6), IL-13, and IL-15. nih.gov Furthermore, studies using a murine macrophage cell line treated with penicillamine showed increased production of Tumor Necrosis Factor-alpha (TNF-alpha), IL-6, and IL-23. nih.gov
The activation of macrophages by penicillamine appears to be a key mechanism. Penicillamine treatment can lead to the up-regulation of macrophage-activating cytokines like Interferon-gamma (IFN-gamma) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and the down-regulation of IL-13, indicating NK cell activation and suggesting a positive feedback loop between macrophages and NK cells. nih.gov This macrophage activation is a proposed mechanism for penicillamine-induced autoimmunity. nih.gov In the context of inflammation, pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha are known to be elevated. researchgate.nettandfonline.comfrontiersin.org
Interference with Inflammatory Mediators (e.g., Prostaglandin (B15479496) Synthesis, Lysosomal Enzyme Release, Oxyradical Generation)
This compound interferes with several key inflammatory mediators. The synthesis of prostaglandins, which are produced by macrophages in response to various stimuli, is dependent on the release of arachidonic acid. nih.gov The release of arachidonic acid and subsequent prostaglandin synthesis has been associated with the release of lysosomal enzymes. nih.gov Prostaglandin E2, for instance, has been shown to cause a transient inhibition of lysosomal enzyme release from bone tissue in vitro. nih.gov
Furthermore, penicillamine has been shown to scavenge some of the free radicals, or oxyradicals, that are released by activated neutrophils. oup.com This is significant as superoxide (O2-), a highly reactive substance, is produced by leukocytes and is a potential bactericidal agent. jci.org Penicillamine also inhibits the granular enzyme myeloperoxidase, which can help in reducing local tissue damage. oup.com
Modulation of Fibroblast Proliferation and Pannus Formation
This compound has been shown to modulate the proliferation of fibroblasts, a key process in the formation of pannus tissue in rheumatoid arthritis. oup.comresearchgate.net Pannus formation, a hallmark of rheumatoid arthritis, involves the aberrant proliferation of resident fibroblast-like synoviocytes, which contributes to joint destruction. researchgate.netfrontiersin.org
Studies have demonstrated that D-penicillamine, in the presence of copper sulfate, inhibits both basal and interleukin-1 (IL-1)-induced proliferation of human fibroblasts in vitro. nih.gov This inhibitory effect is attributed to the production of hydrogen peroxide. nih.gov The inhibition of fibroblast proliferation by D-penicillamine is considered a potential mechanism for its role in hindering the growth of rheumatoid pannus. oup.comnih.gov D-penicillamine has also been shown to be an antiproliferative agent for cultured conjunctival fibroblasts, further supporting its effect on fibroblast proliferation. nih.gov
Triggering Mechanisms of Autoantibody Synthesis
The administration of D-penicillamine has been associated with the triggering of autoantibody synthesis, a phenomenon linked to drug-induced autoimmunity. researchgate.netresearchgate.netmdpi.com D-penicillamine is known to induce the production of various autoantibodies, including antinuclear antibodies (ANA) and anti-neutrophil cytoplasmic antibodies (ANCA). researchgate.netmdpi.com The mechanisms underlying this are not fully understood but are thought to involve the breakdown of immune tolerance. ijhmr.com
One proposed mechanism involves the activation of macrophages. nih.gov Penicillamine can bind to aldehyde groups on the surface of macrophages, leading to their activation. nih.gov This activation, in some individuals, may lead to the development of autoimmunity. nih.gov The production of autoantibodies is a complex process influenced by genetic predispositions, environmental factors, and dysregulated immune cell activity. ijhmr.com While D-penicillamine treatment is linked to an increased frequency of autoantibodies like ANA, it does not always lead to clinically overt autoimmune diseases. researchgate.net
Enzyme Inhibition and Metabolic Pathway Perturbations
Inhibition of Pyridoxal-Dependent Enzymes (e.g., Transaminases, Kynureninase) by L-Penicillamine
L-penicillamine is known to inhibit pyridoxal-dependent enzymes, which play a crucial role in various metabolic pathways. acpjournals.org This inhibition is due to the interaction between L-penicillamine and pyridoxal-5'-phosphate (PLP), the active form of vitamin B6. acpjournals.orgresearchgate.net L-penicillamine can form a thiazolidine ring with PLP, effectively inactivating it. acpjournals.orgcaldic.com
Consequences for Tryptophan Metabolism
This compound significantly impacts the metabolic pathway of tryptophan, primarily through its interaction with pyridoxine (B80251) (Vitamin B6). Research has shown that penicillamine can act as a pyridoxine antimetabolite. nih.gov Pyridoxal-5-phosphate, the active form of vitamin B6, is a crucial cofactor for several enzymes involved in the catabolism of tryptophan along the kynurenine (B1673888) pathway.
One of the key enzymes affected is kynureninase. This pyridoxal-dependent enzyme is responsible for the cleavage of kynurenine and 3-hydroxykynurenine. By inducing a state of pyridoxine deficiency, penicillamine inhibits kynureninase activity. nih.gov This inhibition disrupts the normal conversion of tryptophan to nicotinic acid, leading to an abnormal metabolic pattern. acs.org Studies in patients with Wilson's disease treated with penicillamine and in experimental animals have demonstrated this interruption of the tryptophan-nicotinic acid pathway. acs.org The formation of a thiazolidine compound between penicillamine and pyridoxal-5-phosphate is the likely chemical basis for this antagonism, which effectively sequesters the vital cofactor. nih.gov
Impact on Lysyl Oxidase Activity in Connective Tissue Metabolism
This compound exerts a profound inhibitory effect on the enzyme lysyl oxidase, which is critical for the integrity and stability of connective tissues. nih.gov Lysyl oxidase, a copper-dependent metalloenzyme, initiates the cross-linking of collagen and elastin (B1584352) by catalyzing the oxidative deamination of specific lysine and hydroxylysine residues into reactive aldehydes (allysine). researchgate.net These aldehydes then spontaneously form covalent cross-links that are essential for the tensile strength and elasticity of the extracellular matrix. researchgate.net
Studies have demonstrated that this compound can induce a 40-50% reduction in the activity of lysyl oxidase in tissues like the aorta. nih.gov This inhibition disrupts the formation of stable collagen and elastin fibers. The mechanism is twofold: at lower concentrations, penicillamine acts by blocking the aldehyde groups on collagen molecules, preventing cross-link formation. aoemj.org At higher concentrations, it also directly inhibits the activity of lysyl oxidase, likely due to its copper-chelating properties. aoemj.org This interference with a key enzyme in connective tissue metabolism helps to explain some of the pathological manifestations observed during treatment with the compound. nih.gov
Interactions with Enzymes in Heme Biosynthesis (e.g., ALAD)
This compound's interaction with the heme biosynthesis pathway is complex and largely indirect, primarily relating to its role as a chelating agent and its influence on upstream enzymes. The enzyme δ-aminolevulinic acid dehydratase (ALAD), also known as porphobilinogen (B132115) synthase, is a critical component of this pathway, catalyzing the condensation of two molecules of aminolevulinic acid (ALA) to form porphobilinogen. nih.gov
ALAD is a zinc-containing enzyme that is notoriously sensitive to inhibition by heavy metals, particularly lead (Pb). nih.govdrugbank.com Lead displaces the essential zinc ion at the enzyme's metal-binding site, deactivating it and leading to the accumulation of ALA and subsequent anemia. nih.govdrugbank.com this compound is utilized as a chelating agent in cases of lead poisoning. By binding to lead, it facilitates its excretion from the body, thereby reducing the inhibitory effect on ALAD and helping to restore its function. nih.gov
Beyond this indirect effect, some research suggests this compound can inhibit 5-aminolevulinic acid synthase (ALAS), the rate-limiting enzyme that precedes ALAD in the heme synthesis pathway. drugbank.com Additionally, studies have shown that iron complexes of this compound can serve as a source of iron for hemoglobin synthesis in immature erythroid cells, although less efficiently than the natural iron donor, transferrin. aoemj.org This indicates that while not directly acting on ALAD, this compound can modulate the heme synthesis pathway at multiple points.
Novel and Emerging Mechanistic Insights
Anti-Angiogenic Properties via Copper Cofactor Dependence
A significant area of investigation into this compound's mechanism of action is its ability to inhibit angiogenesis, the formation of new blood vessels. This property is intrinsically linked to its function as a potent copper chelator. biorxiv.orgarakmu.ac.ir Copper is an essential cofactor for numerous angiogenic promoters and growth factors that are crucial for endothelial cell proliferation and migration, key steps in the formation of new vasculature. biorxiv.orgresearchgate.net
Research has shown that D-penicillamine can inhibit essential, copper-dependent growth factors such as Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF). biorxiv.org By reducing the bioavailability of copper, penicillamine effectively suppresses these signaling pathways. In experimental models, treatment with penicillamine in conjunction with a low-copper diet has been shown to render tumors smaller and less vascularized. biorxiv.org Clinical studies have confirmed that D-penicillamine administration can effectively lower serum copper levels. researchgate.netosti.gov While a phase II trial for glioblastoma did not show a significant survival improvement, the anti-angiogenic potential of copper depletion via chelators like penicillamine remains a subject of ongoing research as a therapeutic strategy. biorxiv.orgarakmu.ac.ir
Antioxidant Effects and Reactive Oxygen Species Scavenging
This compound is recognized for its antioxidant properties, acting as a scavenger of reactive oxygen species (ROS). drugbank.com As a thiol-containing compound, it can participate in redox reactions to neutralize harmful free radicals. drugbank.com The antioxidant defense system is crucial for preventing cellular damage from ROS, which are byproducts of normal metabolism and environmental stressors. humanjournals.com
Studies have demonstrated that D-penicillamine can potently inhibit the effects of ROS. For instance, it has been shown to attenuate or abolish the hemodynamic effects of the xanthine (B1682287) oxidase system, a known producer of oxygen radicals. The mechanism is thought to involve the scavenging of these radicals, which in turn protects endogenous vasodilators like nitric oxide (NO) from inactivation. Penicillamine may also exert its antioxidant effects by inhibiting the production of both cyclooxygenase and lipoxygenase products. Furthermore, research suggests it can scavenge hypochlorous acid generated by enzymes like myeloperoxidase at sites of inflammation. This multifaceted ability to combat oxidative stress is a key aspect of its biochemical profile.
Role in Acetaldehyde (B116499) Inactivation in Alcoholism Research
A novel application of this compound is being explored in the field of alcoholism research, focusing on its ability to inactivate acetaldehyde. Acetaldehyde is the first and highly reactive metabolite of ethanol (B145695), and it is believed to mediate many of the reinforcing and motivational properties of alcohol.
The mechanism of action involves a direct chemical reaction between the thiol group of penicillamine and the carbonyl group of acetaldehyde. This reaction forms a stable and non-toxic thiazolidine adduct. By sequestering acetaldehyde, D-penicillamine reduces its bioavailability in the brain. Pre-clinical studies in animal models have shown that this inactivation of central acetaldehyde can prevent relapse into alcohol-seeking behavior and decrease voluntary ethanol consumption. Both systemic and direct intracerebroventricular administration of D-penicillamine have been effective in these models, suggesting that acetaldehyde plays a crucial role in the motivational aspects of ethanol and that its inactivation is a viable therapeutic strategy.
Pharmacokinetic and Pharmacodynamic Research
Absorption, Distribution, Metabolism, and Excretion (ADME) Research
The journey of DL-penicillamine through the body is characterized by rapid but incomplete absorption, extensive protein binding, and renal elimination of its various metabolic forms.
Factors Influencing Oral Bioavailability and Absorption
The oral bioavailability of penicillamine (B1679230) is variable, ranging from 40% to 70%, and is significantly influenced by external factors. nih.govoup.com Co-administration with food can decrease its absorption by approximately 52%. pdr.netrxlist.com To maximize absorption, it is recommended to take penicillamine on an empty stomach, at least one hour before or two hours after meals, and separate from other drugs, milk, or food. pdr.netrxlist.comdrugs.com
Cations, particularly those found in antacids and iron supplements, can chelate with penicillamine, thereby reducing its bioavailability. nih.govoup.compdr.net Specifically, antacids containing aluminum or magnesium, as well as iron preparations, can decrease penicillamine absorption by as much as 66%. oup.compdr.net It is advised to separate the administration of penicillamine and these products by at least two hours. pdr.netdrugs.com
Plasma Protein Binding Dynamics
Once absorbed, penicillamine is extensively bound to plasma proteins, with over 80% being bound, primarily to albumin. nih.govpdr.netfda.gov It also binds to other proteins like ceruloplasmin and can be found associated with erythrocytes and macrophages. fda.govkentpharma.co.uk This high degree of protein binding is a critical factor in the drug's distribution and elimination. oup.com Studies using 35S-labelled this compound showed that by 24 hours post-administration, the vast majority of the drug is protein-bound, with only about 20% remaining free and able to pass through a semi-permeable membrane. psu.eduresearchgate.net This binding is responsible for the slow elimination of the drug from the plasma. researchgate.net
Metabolite Identification and Characterization
This compound undergoes metabolism in the body, leading to the formation of several key metabolites. The primary metabolites are disulfides, including penicillamine disulfide and the mixed disulfide, cysteine-penicillamine. nih.govpsu.edunih.gov In the plasma, penicillamine exists as the free form, penicillamine disulfide, and cysteine-penicillamine disulfide. pdr.netrxlist.comfda.gov
A smaller fraction of the dose is metabolized in the liver via S-methylation to form S-methyl-D-penicillamine. nih.govpdr.netnih.gov This metabolite can be further oxidized to a sulfoxide (B87167) or sulfone. mdpi.com
| Metabolite Name | Description |
| Penicillamine Disulfide | Formed by the oxidation of two penicillamine molecules. nih.govnih.gov |
| Cysteine-Penicillamine Disulfide | A mixed disulfide formed between penicillamine and the amino acid cysteine. psu.edunih.gov |
| S-Methyl-D-Penicillamine | A metabolite formed through the S-methylation of D-penicillamine in the liver. nih.govpdr.net |
| Penicillamine Sulfoxide | An oxidation product of S-methyl-D-penicillamine. mdpi.com |
| Penicillamine Sulfone | A further oxidation product of S-methyl-D-penicillamine. mdpi.com |
Tissue Distribution and Evidence of Tissue Pooling
Following administration, penicillamine undergoes a rapid distribution phase. kentpharma.co.uk While detailed tissue distribution data is limited, the slow elimination phase observed after long-term treatment is discontinued (B1498344) suggests the existence of a "deep compartment" or a "slow pool" of the drug reversibly bound to tissues, particularly the skin. nih.gov This tissue pooling may account for the persistence of its therapeutic effects and the emergence of adverse effects even after cessation of therapy. nih.gov
Elimination Pathways and Clearance Rates
The primary route of elimination for penicillamine and its metabolites is through the kidneys. nih.govdrugbank.comnih.gov The main compounds found in the urine are the disulfides. nih.gov For several hours after administration, the clearance of penicillamine from the plasma is comparable to the creatinine (B1669602) clearance rate. oup.compsu.edu However, once significant protein binding occurs, the rate of excretion decreases substantially, with very little of the drug appearing in the urine after 24 hours. oup.compsu.edu Fecal excretion largely accounts for the unabsorbed fraction of the drug. nih.gov The half-life of a single dose of penicillamine is approximately 1 to 3 hours, but this extends to 4 to 6 days in patients on long-term therapy, further supporting the concept of tissue pooling. nih.govoup.comfda.gov
Pharmacodynamic Relationships and Exposure-Response Studies
The pharmacodynamic actions of this compound are linked to its chemical properties, particularly the reactive thiol group. nih.gov In the context of rheumatoid arthritis, it is believed to act as an immunosuppressant by inhibiting T-lymphocytes and decreasing interleukin-1. drugbank.com However, studies have generally not found a clear correlation between plasma concentrations of D-penicillamine and its therapeutic activity or toxicity in patients with this condition. nih.gov
The chelation of heavy metals like copper is a key pharmacodynamic effect in the treatment of Wilson's disease. drugbank.com The effectiveness of this chelation can be monitored by measuring 24-hour urinary copper excretion. hres.ca
Correlation of Systemic Exposure with Biochemical Markers
The therapeutic action of this compound is intrinsically linked to its interaction with various endogenous and exogenous substances, leading to measurable changes in several key biochemical markers. The systemic exposure to the drug directly correlates with these alterations, which serve as indicators of its pharmacodynamic effect.
One of the primary and most well-understood correlations is its effect on copper metabolism. In conditions like Wilson's disease, penicillamine chelates excess copper, forming a stable, soluble complex that is readily excreted by the kidneys. fishersci.ie While in vitro studies suggest a 2:1 binding ratio of penicillamine to copper, the actual amount of copper excreted is significantly less, at about 1% of the theoretical value. guidetopharmacology.org Research in animal models has shown that D-penicillamine's interaction with copper can also increase hepatic metallothionein (B12644479) levels. fishersci.ca This suggests that its efficacy may not solely derive from "de-coppering" the body, but also from binding the accumulated copper in a non-toxic form within the liver via induced metallothionein. fishersci.ca This interaction also appears to alter zinc distribution, increasing the zinc fraction in the heat-stable cytosol. fishersci.ca
In the context of cystinuria, penicillamine acts through a disulfide interchange with cystine. This reaction produces penicillamine-cysteine disulfide, a compound that is substantially more soluble than cystine and is easily excreted in the urine. guidetopharmacology.orgwikipedia.org This directly reduces urinary cystine concentrations, preventing the formation of cystine calculi. fishersci.ie Therapeutic goals are often tied to maintaining urinary cystine levels below specific thresholds, such as 200 mg/L or 300 mg/L, demonstrating a direct link between drug administration and a biochemical outcome. fishersci.iewikipedia.org Studies using radiolabelled this compound have confirmed the presence of penicillamine-cysteine disulfide in the urine, providing direct evidence of this biochemical interaction. nih.gov
In the treatment of lead poisoning, a clear correlation exists between D-penicillamine administration and the reduction of blood lead levels (BLL), with a therapeutic target of stabilizing urinary lead at less than 0.5 mg/day. fishersci.iewikipedia.org A study on patients with opium-associated lead poisoning documented a significant decrease in mean BLL following treatment. fishersci.be
The drug's immunomodulatory effects in rheumatoid arthritis are also reflected in biochemical markers. Penicillamine has been observed to markedly lower IgM rheumatoid factor without causing a significant depression in the absolute levels of serum immunoglobulins. guidetopharmacology.orgwikipedia.org In vitro, it has been shown to depress T-cell activity but not B-cell activity. guidetopharmacology.orgwikipedia.org However, it is noteworthy that for rheumatoid arthritis, a direct correlation between plasma concentrations of D-penicillamine and its therapeutic activity or toxicity has not been clearly established. fishersci.co.uk
Treatment can also impact liver function markers. In patients with lead-induced toxicity, D-penicillamine administration has been shown to significantly decrease the levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). fishersci.be
Table 1: Effect of D-Penicillamine on Biochemical Markers in Lead Poisoning Data from a study on patients with opium-associated lead poisoning.
| Marker | Before Treatment (Mean ± SD) | After Treatment (Mean ± SD) | P-value |
| Blood Lead Level (BLL) (μg/dl) | 75.88 ± 26.22 | 44.3 ± 17.51 | 0.0001 |
| Alanine Aminotransferase (ALT) (U/L) | Significantly Decreased | <0.05 | |
| Aspartate Aminotransferase (AST) (U/L) | Significantly Decreased | <0.05 | |
| Hemoglobin (Hb) (g/dL) | Increased | <0.05 | |
| Red Blood Cell (RBC) Count | Increased | <0.05 | |
| Source: Data adapted from a study on biochemical outcomes in patients with opium-associated lead poisoning. fishersci.be |
Investigations of Concentration-Dependent Effects
Research has demonstrated that the pharmacological effects of this compound are often dependent on its concentration. The magnitude of the therapeutic or biological response can vary directly with the concentration of the drug administered or present at the site of action.
A key example of this is its effect on immune-mediated cytotoxicity. In one study evaluating the effects of this compound on the interaction between baboon xenoantibodies and pig endothelial cells, the compound produced a significant, dose-dependent reduction in cytotoxicity. sigmaaldrich.com The study also noted that the reduction in cytotoxicity was enhanced with a prolonged duration of exposure to the drug, indicating both a concentration and time-dependent effect. sigmaaldrich.com This effect was linked to the drug's ability to interrupt S-S bonds in IgM pentamers, thereby eliminating the binding of cytotoxic IgM xenoantibodies to the endothelial cells. sigmaaldrich.com
The impact of penicillamine on leukocyte function also exhibits concentration-dependent characteristics. The chemotaxis of polymorphonuclear leukocytes has been shown to be significantly decreased at a D-penicillamine concentration of 50 mg/liter. charchem.org This inhibitory effect was dose-dependent, increasing at higher concentrations before reaching a plateau in the range of 200 to 400 mg/liter. charchem.org This suggests a saturable mechanism of action on leukocyte migration.
Animal studies investigating behavioral pharmacology have also revealed concentration-dependent effects. In rat models of alcohol relapse, subcutaneously administered D-penicillamine was shown to dose-dependently prevent the alcohol deprivation effect (ADE). nih.gov A constant infusion rate of 1 mg/h completely prevented the ADE, whereas a lower dose of 0.25 mg/h did not, clearly illustrating a concentration-response relationship. nih.gov In another experiment, intraperitoneal injections of D-penicillamine at doses of 6.25, 12.5, and 25 mg/kg were all effective in preventing the ADE in an operant-response model. nih.gov
It is also generally recognized that many of the adverse effects associated with D-penicillamine are dose-dependent, with the exception of certain immediate hypersensitivity and autoimmune reactions. nih.gov
Table 2: Concentration-Dependent Inhibition of Chemotaxis by D-Penicillamine
| D-Penicillamine Concentration | Effect on Chemotaxis |
| 50 mg/liter | Significant decrease |
| >50 mg/liter | Dose-dependent inhibition |
| 200 - 400 mg/liter | Plateau of maximum inhibition |
| Source: Data adapted from a study on the effect of D-penicillamine on polymorphonuclear leukocyte function. charchem.org |
Toxicological Research and Adverse Reaction Mechanisms
Mechanistic Basis of L-Penicillamine Toxicity
The L-enantiomer of penicillamine (B1679230) is recognized as toxic and is not used clinically. nih.govwikipedia.orgdrugbank.com Its toxicity stems from direct interference with essential biochemical pathways.
A primary mechanism of L-penicillamine toxicity is its antagonism of pyridoxine (B80251) (vitamin B6). wikipedia.orgdrugbank.comnih.govcam.ac.uk This interference can lead to a state of vitamin B6 deficiency, which manifests in neurological symptoms. nih.gov
The L-isomer of penicillamine acts as a pyridoxine antimetabolite. acpjournals.org Research indicates that L-penicillamine rapidly forms a stable thiazolidine (B150603) ring with pyridoxal-5-phosphate, the active form of vitamin B6. cam.ac.ukacpjournals.org This binding inactivates the coenzyme, rendering it unavailable for its crucial roles in the body. acpjournals.org Pyridoxal-5-phosphate is an essential cofactor for numerous enzymes, particularly those involved in amino acid metabolism, including transaminases and kynureninase. acpjournals.org Inhibition of these pyridoxal-dependent enzymes disrupts critical metabolic pathways, such as the tryptophan-nicotinic acid pathway. nih.gov This disruption is believed to be a contributing factor to the neurotoxicity observed, as it impairs normal neuronal function. nih.gov Studies in rats have shown that the growth-inhibitory properties of L-penicillamine are similar to those seen in pyridoxine-deficient diets and can be prevented by pyridoxine supplementation. acpjournals.org
Table 1: Mechanism of L-Penicillamine-Induced Pyridoxine Antagonism
| Step | Description | Consequence |
|---|---|---|
| 1. Interaction | The L-enantiomer of penicillamine interacts with pyridoxal-5-phosphate, the active form of vitamin B6. acpjournals.org | Formation of a stable, inactive complex. cam.ac.uk |
| 2. Inactivation | A thiazolidine ring is formed between L-penicillamine and pyridoxal-5-phosphate. cam.ac.ukacpjournals.org | Pyridoxal-5-phosphate is functionally inactivated and cannot act as a coenzyme. acpjournals.org |
| 3. Enzyme Inhibition | Pyridoxal-dependent enzymes (e.g., transaminases, kynureninase) are inhibited due to the lack of their essential cofactor. acpjournals.org | Disruption of metabolic pathways, including amino acid metabolism. nih.gov |
| 4. Neurotoxicity | The disruption of critical enzymatic reactions in the nervous system leads to neurotoxic effects. nih.gov | Manifestation of neurological symptoms associated with vitamin B6 deficiency. |
Penicillamine is associated with severe hematological adverse reactions, including granulocytopenia (a severe form of neutropenia) and aplastic anemia. wikipedia.orgnih.govejbps.combloodresearch.or.kr These conditions are characterized by a significant reduction in white blood cells and a failure of the bone marrow to produce new blood cells, respectively. ejbps.commsdmanuals.com
The precise mechanisms underlying penicillamine-induced hematological toxicity are not fully understood but are thought to involve either direct toxic effects on bone marrow precursor cells or immune-mediated destruction. droracle.aimdpi.com
Direct Toxicity : One hypothesis suggests that penicillamine or its metabolites may have a direct cytotoxic effect on hematopoietic stem cells in the bone marrow, leading to decreased cell production and, in severe cases, aplasia. ejbps.comdroracle.ai
Immune-Mediated Destruction : An alternative and prominent theory posits that these reactions are immune-mediated. droracle.ainih.gov In this model, the drug may act as a hapten, binding to hematopoietic cells and triggering an immune response. mdpi.com This can lead to the production of antibodies or the activation of T-cells that target and destroy granulocytic precursors or hematopoietic stem cells. mdpi.comnih.gov This immune attack on the bone marrow results in conditions like aplastic anemia, which is characterized by a hypocellular bone marrow. ejbps.commsdmanuals.com While penicillamine is a recognized cause, a satisfactory mechanism for how it initiates this immune response has not been fully established. nih.gov
Table 2: Proposed Mechanisms of Penicillamine-Induced Hematological Toxicity
| Manifestation | Proposed Mechanism(s) | Pathophysiological Outcome |
|---|---|---|
| Granulocytopenia / Agranulocytosis | Immune-mediated destruction of circulating neutrophils or their precursors; Direct toxic effect on granulocytic precursors. droracle.aimdpi.com | Severe reduction in neutrophil count, increasing susceptibility to infection. mdpi.com |
| Aplastic Anemia | Immune-mediated attack on hematopoietic stem cells; Direct toxicity to hematopoietic stem cells. droracle.ainih.gov | Pancytopenia (deficiency of all three blood cell types) due to bone marrow failure. ejbps.commsdmanuals.com |
Immunologically-Mediated Adverse Reactions
Beyond direct chemical toxicity, penicillamine can induce adverse reactions through immunological mechanisms, leading to hypersensitivity and the development of autoimmune disorders. cam.ac.uknih.gov
Hypersensitivity reactions to penicillamine can manifest with features such as rash, fever, and pruritus. nih.gov The underlying mechanism is believed to be an immune response to the drug, and susceptibility has been linked to certain genetic factors, such as the HLA-DR3 haplotype. nih.govnih.gov These reactions are often characterized by a short latency period following drug administration, which is typical of immunoallergic responses. nih.govnih.gov While the precise molecular interactions are complex, it is thought that penicillamine or its metabolites can bind to endogenous proteins, forming neoantigens that are recognized as foreign by the immune system, thereby initiating an inflammatory cascade.
Penicillamine is a well-documented inducer of autoimmune diseases, most notably a lupus-like syndrome. wikipedia.orgcam.ac.uknih.govwjgnet.com
Penicillamine-induced lupus is an autoimmune disorder that can develop after prolonged treatment. viamedica.plkarger.com It is estimated to account for 6-12% of all cases of drug-induced lupus erythematosus (DIL). viamedica.pl The pathogenesis is not fully elucidated but is thought to involve the drug's interaction with the immune system.
One proposed mechanism involves the binding of penicillamine to aldehydes on the surface of macrophages. wjgnet.com This interaction may lead to the activation of these key immune cells. In susceptible individuals, this activation can trigger a cascade of events culminating in an autoimmune syndrome. wjgnet.com Furthermore, some studies suggest that Th17 cells, a subset of T-helper cells, are involved in the pathogenesis of penicillamine-induced autoimmunity. wjgnet.com The clinical presentation can include systemic symptoms like arthralgia, myalgia, and serositis, as well as cutaneous manifestations. viamedica.plmdsabstracts.org The diagnosis is supported by the presence of antinuclear antibodies (ANA) in the blood and the resolution of symptoms upon discontinuation of the drug. karger.commdsabstracts.org
Table 3: Key Aspects of Penicillamine-Induced Lupus-like Syndrome
| Feature | Description |
|---|---|
| Causative Agent | D-Penicillamine. viamedica.pl |
| Proposed Pathogenesis | Binding to macrophage surface aldehydes leading to their activation; Potential involvement of Th17 cells. wjgnet.com |
| Clinical Manifestations | Systemic symptoms (arthralgia, myalgia, fever, serositis); Cutaneous lesions. viamedica.plmdsabstracts.org |
| Diagnostic Markers | Presence of antinuclear antibodies (ANA); Positive lupus anticoagulant may be found. karger.commdsabstracts.org |
| Outcome | Symptoms typically resolve after cessation of penicillamine treatment. mdsabstracts.orgnih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| DL-Penicillamine |
| L-Penicillamine |
| D-Penicillamine |
| Pyridoxine (Vitamin B6) |
| Pyridoxal-5-phosphate |
| Tryptophan |
| Nicotinic acid |
| Cysteine |
| Zinc |
| Gold |
| Sulfadiazine |
| Methylprednisolone |
Role of Genetic Predisposition in Adverse Events
The development of adverse reactions to this compound is not universal, suggesting that individual susceptibility plays a crucial role. Research has identified associations between certain human leukocyte antigen (HLA) genotypes and an increased risk of specific toxicities, indicating a genetic predisposition. plos.org
Myasthenia Gravis: Studies have shown an increased prevalence of HLA Bw35 and DR1 in patients who develop myasthenia gravis while on penicillamine therapy. This is in contrast to idiopathic MG, which is often associated with HLA-B8 and -DR3. This suggests that a specific genetic background may predispose individuals to this particular drug-induced autoimmune response.
Renal Complications: The development of proteinuria during penicillamine treatment has been significantly associated with the presence of HLA-B8 and HLA-DRw3 antigens. One study found that the majority of patients who developed penicillamine-induced proteinuria carried these antigens.
Pemphigus and Bullous Diseases: The role of HLA in penicillamine-induced pemphigus is less clear, with conflicting reports. One report noted a high prevalence of HLA-B15 in a small group of patients. However, a subsequent study with a larger number of patients found no correlation between any specific HLA A, B, or DR antigens and the development of penicillamine-induced pemphigus. nih.gov
Influence of Drug Metabolism (e.g., Sulfoxidation Status) on Toxicity
The metabolism of this compound can influence its potential for toxicity. One metabolic pathway for sulfur-containing compounds is sulfoxidation. The capacity for sulfoxidation varies among individuals and is a genetically determined trait.
Individuals are often categorized as either "good" or "poor" sulfoxidizers. Studies have demonstrated that patients who are poor sulfoxidizers have a significantly higher incidence of immunologically mediated toxicity from penicillamine. nih.gov It is hypothesized that in poor sulfoxidizers, the drug is more likely to be metabolized through alternative pathways that may generate reactive metabolites, or the parent compound may persist at higher concentrations for longer, increasing the likelihood of adverse immune reactions. nih.gov This suggests that an individual's sulfoxidation status could be a predictive factor for the risk of developing toxicity during treatment with this compound.
Connective Tissue and Dermatological Manifestations
This compound can significantly impact the structure and function of dermal connective tissue, particularly elastic fibers. This leads to a unique set of dermatological conditions.
Mechanisms of Elastic Fiber Abnormalities (e.g., Cutis Laxa, Elastosis Perforans Serpiginosa)
Long-term therapy with this compound can lead to degenerative changes in the skin's elastic tissue, resulting in conditions such as acquired cutis laxa (loose, sagging skin) and elastosis perforans serpiginosa (a rare condition where abnormal elastic fibers are extruded through the epidermis). plos.org
The primary mechanism underlying these abnormalities is the drug's effect on the formation and cross-linking of elastic fibers. Two main pathways are implicated:
Inhibition of Lysyl Oxidase: Lysyl oxidase is a copper-dependent enzyme essential for the cross-linking of both collagen and elastin (B1584352) precursors, which gives these fibers their strength and resilience. This compound is a chelating agent that binds copper. By chelating the copper cofactor, it indirectly inhibits the activity of lysyl oxidase. researchgate.net This impairment of cross-linking leads to the accumulation of abnormal, poorly formed elastic fibers.
Direct Inhibition of Collagen Synthesis: this compound may also directly inhibit the post-translational modification of collagen precursors. It can bind to aldehyde groups on collagen molecules, preventing the formation of stable intermolecular and intramolecular cross-links. While this primarily affects collagen, the proper assembly and maturation of elastic fibers are closely intertwined with the collagen framework in the dermis.
The resulting abnormal elastic fibers are often thickened and have a characteristic serrated or "bramble-bush" appearance on histological examination. These altered fibers can act as a foreign body in the dermis, provoking an inflammatory response and their eventual elimination through the epidermis, as seen in elastosis perforans serpiginosa. In cutis laxa, the defective elastic fibers lose their recoil properties, leading to the clinical presentation of lax skin.
| Condition | Clinical Presentation | Underlying Histological Feature |
| Cutis Laxa | Loose, sagging, inelastic skin | Defective, poorly formed elastic fibers with reduced recoil |
| Elastosis Perforans Serpiginosa | Serpiginous or annular arrangement of hyperkeratotic papules | Transepidermal elimination of abnormal, thickened, "bramble-bush" like elastic fibers |
Impact on Collagen Fibril Architecture
This compound exerts a significant influence on the structural integrity of collagen, the primary structural protein in the extracellular matrix of various connective tissues. Its mechanism of action is twofold, involving both the chelation of essential cofactors and direct interaction with collagen precursors.
One primary mechanism involves the inhibition of lysyl oxidase, a copper-dependent enzyme crucial for the formation of cross-links between collagen molecules. By chelating copper, this compound reduces the activity of lysyl oxidase, which in turn impairs the formation of stable collagen fibrils, a process that can limit tissue fibrosis.
Secondly, this compound directly interferes with collagen cross-linking by forming a thiazolidine ring with the lysyl-derived aldehydes on collagen molecules. These aldehydes are critical intermediates in the synthesis of bifunctional cross-links. This interaction blocks the maturation of collagen cross-links, specifically inhibiting the synthesis of polyfunctional cross-link products from Schiff base precursors. This disruption leads to an accumulation of soluble, non-cross-linked collagen, which is more susceptible to degradation. Research indicates that this effect is more pronounced in soft tissues compared to bone, which may be attributed to differences in the specific aldehyde precursors involved in cross-linking in these tissues.
Other Dermatological Reactions with Undefined Mechanisms
Beyond its well-defined effects on collagen and elastin, this compound is associated with a range of other dermatological reactions where the underlying mechanisms are not fully elucidated. These reactions are distinct from immediate hypersensitivity or autoimmune responses and represent a category of cutaneous toxicities with unclear origins.
Some of these reactions include the development of lichen planus-like lesions, psoriasiform dermatitis, and alopecia. nih.govnih.gov While drug-induced lichen planus is recognized, the precise pathway by which this compound triggers this inflammatory condition remains speculative. nih.govnih.govmedscape.comresearchgate.netdermnetnz.org Similarly, the appearance of skin changes resembling psoriasis and hair loss has been reported, but the specific molecular or cellular triggers are yet to be defined. nih.gov
Table 1: Dermatological Reactions to this compound with Undefined Mechanisms
| Reaction | Description |
|---|---|
| Lichen Planus-like Lesions | Inflammatory lesions on the skin and mucous membranes resembling idiopathic lichen planus. nih.gov |
| Psoriasiform Dermatitis | Skin eruption characterized by scaly papules and plaques similar to psoriasis. |
| Alopecia | Hair loss, which has been occasionally reported during therapy. nih.gov |
| Cutis Laxa | A condition characterized by loose, hanging skin that lacks elasticity. |
| Anetoderma | A condition where there is a localized loss of elastic tissue in the dermis, resulting in areas of flaccid skin. |
| Ecchymoses | Discoloration of the skin resulting from bleeding underneath, typically caused by bruising. |
Organ-Specific Toxicity Beyond Immunological Mechanisms
Hepatotoxicity: Hepatic Failure and Cholestasis
This compound has been linked to a distinct pattern of liver injury, primarily characterized by cholestasis. This form of hepatotoxicity typically manifests within one to six weeks of initiating therapy and involves the disruption of bile flow. The resulting cholestatic jaundice can be severe and prolonged.
In some cases, this condition can progress, leading to a "vanishing bile duct syndrome," a chronic and severe form of cholestasis that may result in hepatic failure. While immunoallergic features like rash and fever can accompany this liver injury, the cholestatic effect itself represents a direct toxicological impact on the liver's biliary system. Case reports have documented instances of fatal cholestatic hepatitis and hepatic necrosis following this compound administration, underscoring the potential severity of this idiosyncratic reaction.
Pulmonary Toxicity: Interstitial Pneumonitis and Obliterative Bronchiolitis
The pulmonary system can also be a target of this compound toxicity, with interstitial pneumonitis and obliterative (constrictive) bronchiolitis being the most frequently reported respiratory complications. Interstitial pneumonitis involves inflammation of the lung's interstitium, the tissue and space around the air sacs.
Obliterative bronchiolitis is a more severe, irreversible condition characterized by inflammation and fibrosis of the small airways, leading to progressive airway obstruction. This condition can be fatal and, in some advanced cases, may necessitate a lung transplant. The pathogenesis of these pulmonary toxicities is not fully understood but represents a significant non-immunological adverse reaction.
Neurological Effects (e.g., Dystonia, Guillain-Barre Syndrome, Optic Neuritis)
Neurological toxicity associated with this compound has been observed, manifesting as a range of disorders. In some patients with Wilson's disease, a paradoxical worsening of their neurological syndrome has been reported upon the initiation of therapy.
Furthermore, there have been reports of this compound inducing dystonia, a movement disorder characterized by sustained or intermittent muscle contractions causing abnormal, often repetitive, movements or postures. nih.govnih.govdystoniacanada.orgdystonia.iemedscape.com In severe cases, this has led to fatal status dystonicus. nih.gov
The compound has also been associated with the onset of Guillain-Barré syndrome, an acute polyradiculoneuropathy, and optic neuritis, which is an inflammation of the optic nerve. While these conditions often have an immune-mediated basis, their association with this compound points to a complex toxicological interaction with the nervous system that may extend beyond purely immunological mechanisms.
Interactions Leading to Enhanced Toxicity
The toxic potential of this compound can be exacerbated when administered concurrently with other specific medications. These interactions can heighten the risk of adverse effects, particularly those affecting the hematological and renal systems.
Co-administration with immunosuppressive agents or drugs with a known potential for causing bone marrow suppression can increase the risk of severe hematological toxicity, such as leukopenia and thrombocytopenia. nih.gov Similarly, using this compound with other nephrotoxic drugs may potentiate the risk of renal damage. nih.govnih.govsemanticscholar.orgbuzzrx.com
Table 2: Selected Drug Interactions with this compound Leading to Enhanced Toxicity
| Interacting Drug/Class | Potential Toxic Outcome |
|---|---|
| Immunosuppressants (e.g., Abatacept, Adalimumab) | Increased risk of severe adverse effects. nih.govdrugbank.com |
| Antimalarials (e.g., Chloroquine) | Increased risk of toxicity and muscle-related side effects. nih.govnih.gov |
| Nephrotoxic Agents | Potentiated risk of kidney damage. buzzrx.com |
| Myelosuppressive Agents (e.g., Chlorambucil) | Enhanced risk of bone marrow suppression (e.g., neutropenia, thrombocytopenia). |
Concomitant Administration with Immunosuppressants and Anticoagulants
The concurrent use of this compound with other potent medications, such as immunosuppressants and anticoagulants, is a subject of significant toxicological concern due to the potential for overlapping and enhanced adverse effects. Research indicates that these combinations can exacerbate known side effects of penicillamine, leading to increased risks for patients.
Similarly, co-administration with anticoagulants presents a substantial risk of increased bleeding. Penicillamine can affect hematological parameters, and when taken with medications designed to prevent blood clotting, the synergistic effect can lead to a clinically significant increase in bleeding risk. This interaction has been noted with a variety of anticoagulants, including warfarin, direct oral anticoagulants (DOACs) like apixaban (B1684502) and dabigatran, and heparins such as ardeparin and bemiparin.
| Concomitant Drug Class | Specific Drug Examples | Observed/Potential Toxicological Outcome | Reference |
|---|---|---|---|
| Immunosuppressants | Azathioprine, Cyclophosphamide, Cyclosporine, Alefacept, Alemtuzumab | Increased risk or severity of adverse effects. Penicillamine may increase the immunosuppressive activities of certain drugs like Cyclosporine. | |
| Anticoagulants | Apixaban, Dabigatran, Ardeparin, Argatroban, Acenocoumarol, Bemiparin | Increased risk or severity of bleeding. |
Synergistic Toxicological Effects with Other Chelators
While this compound is a primary chelating agent for copper, its use in combination with other chelators has been explored, sometimes revealing synergistic toxicological effects. The rationale for combined therapy is often to enhance metal excretion or target different metal storage sites, but this approach can also lead to unforeseen toxicity.
One notable example is the combined use of penicillamine and trientine, another copper chelator. While this combination has been considered for certain patients, it has been associated with a series of toxicological effects, including the potential for neurological deterioration in patients with Wilson's disease. Studies have shown that a percentage of patients with neurological manifestations of Wilson's disease experience worsening symptoms during the initial phase of D-penicillamine treatment, a risk that may be compounded by combination therapies.
The interaction between penicillamine and gold salts, which have been used in the treatment of rheumatoid arthritis, has also been investigated. Research suggests that penicillamine is an unreliable chelator of gold in vivo at therapeutic doses. While not a synergistic toxicity in the typical sense, the study highlighted that only small amounts of gold are available for chelation, making the combination's efficacy in managing gold toxicity speculative.
In the broader context of heavy metal chelation, penicillamine is also effective for lead, mercury, and arsenic, though often other, less toxic chelators are preferred. The use of newer chelators like meso-2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercapto-propanesulphonate (DMPS) is now more common for lead and mercury poisoning due to their lower toxicity profile compared to older agents. While combined chelation therapy with multiple compounds may offer advances in treating heavy metal poisoning, the potential for increased adverse events necessitates careful consideration. For instance, D-penicillamine is known to be associated with serious adverse events like nephrotic syndrome and leukopenia, which could potentially be exacerbated if combined with another chelator with a similar side-effect profile.
| Concomitant Chelator | Target Metal/Condition | Observed/Potential Toxicological Outcome | Reference |
|---|---|---|---|
| Trientine | Copper (Wilson's Disease) | Associated with a series of toxicological effects, including potential neurological deterioration. | |
| Gold Salts | Gold (Rheumatoid Arthritis) | Penicillamine is an unreliable chelator of gold at therapeutic doses; use in managing gold toxicity is speculative. | |
| General Heavy Metal Chelators (e.g., DMSA, DMPS) | Lead, Mercury, Arsenic | Potential for overlapping toxicities (e.g., nephrotoxicity, leukopenia) if combined, though DMSA and DMPS are generally less toxic alternatives. |
Analytical Chemistry and Research Methodologies
Spectrophotometric Methods for DL-Penicillamine Analysis
Spectrophotometry, valued for its simplicity, cost-effectiveness, and accessibility, is a cornerstone of pharmaceutical quality control. walshmedicalmedia.compensoft.net A variety of spectrophotometric methods, including direct UV-Visible, colorimetric, and kinetic assays, have been established for the analysis of penicillamine (B1679230).
UV-Visible Spectrophotometry
Direct UV-Visible spectrophotometry for the analysis of this compound is limited by the molecule's weak absorption of UV light. walshmedicalmedia.com In its pure form in an aqueous solution, penicillamine exhibits a maximum absorbance (λmax) at approximately 215 nm. orientjchem.org However, to enhance sensitivity and shift the absorbance to a more practical wavelength range, derivatization is commonly employed. walshmedicalmedia.com
One approach involves complexation with metal ions. For instance, the reaction of penicillamine with a Ru(III) complex shifts the absorbance maximum to 545 nm. orientjchem.org Another method uses an indirect determination by reacting the hydrosulfuryl (-SH) group of penicillamine with an Fe(III)-tiron system. The penicillamine reduces Fe(III) to Fe(II), and the remaining Fe(III) is complexed with tiron, with the resulting complex measured at 660 nm. atlantis-press.com The change in absorbance is then correlated to the penicillamine concentration. atlantis-press.com
A study involving a zinc complex, [Zn(bpy)2(OAc)2], showed that upon substitution with this compound, the UV-Vis spectrum of the resulting product is altered, providing a basis for analysis. researchgate.net Similarly, complexation with Cu(II) has been reported to form a product with an absorption maximum of 522 nm. orientjchem.org
Colorimetric and Kinetic Spectrophotometric Assays
Colorimetric methods for this compound analysis are based on reactions that produce a colored product, which can be quantified using spectrophotometry. These methods are often preferred over direct UV analysis because they are less susceptible to interference. walshmedicalmedia.com
A common strategy involves the use of specific chromogenic reagents. For example, 2,6-dichloroquinone-4-chlorimide (DCQ) reacts with D-penicillamine in dimethylsulfoxide to form a yellow complex with a λmax at 431 nm. nih.gov Another method utilizes 2,6-dichlorophenolindophenol (2,6-DCPIP) as a chromogenic agent, which produces a bluish-green compound with a maximum absorbance at 610 nm upon reaction with penicillamine. asianpubs.org
Kinetic spectrophotometric methods offer an alternative approach by measuring the rate of a reaction involving penicillamine. One such method is based on the inhibitory effect of D-penicillamine on the substitution reaction of hexacyanoruthenate(II) with pyrazine, which is monitored by the increase in absorbance of the resulting complex at 370 nm. biointerfaceresearch.com Another kinetic method involves the reduction of a Cu(II)-bathocuproine complex by penicillamine. This reaction produces a yellow-orange Cu(I)-bathocuproine complex with a maximum absorbance at 483 nm, and the rate of its formation is proportional to the penicillamine concentration. pensoft.net This method is notable for its wide linear range and short analysis time. pensoft.net
Chromogenic and Fluorogenic Reagents in Penicillamine Quantification
A variety of chromogenic and fluorogenic reagents are employed to derivatize penicillamine, thereby enhancing its detectability for quantification. These reagents typically react with the amine or thiol groups of the penicillamine molecule. researchgate.netresearchgate.net
Chromogenic Reagents:
Sodium 1,2-naphthoquinone-4-sulfonate (NQS): This reagent reacts with D-penicillamine in an alkaline buffer (pH 12.0) to form a brown product with a λmax at 425 nm. walshmedicalmedia.comresearchgate.net The reaction is straightforward and allows for rapid determination. walshmedicalmedia.com
4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): NBD-Cl is a versatile reagent that reacts with the primary amine group of penicillamine in an alkaline medium (pH 10.5) to yield a stable, deep brown-purple adduct with a λmax of 468 nm. sciepub.comresearchgate.netsciepub.com This reaction is widely used due to its sensitivity and the convenience of NBD-Cl as a low-cost derivatizing agent. researchgate.netoatext.com
2,6-Dichloroquinone-4-chlorimide (DCQ): As mentioned previously, DCQ serves as a chromogenic agent, forming a yellow-colored complex with D-penicillamine (λmax at 431 nm). nih.gov
Tiron (in Fe(III) system): In an indirect method, Tiron acts as a chromogenic reagent for Fe(III). The reduction of Fe(III) by penicillamine's thiol group is quantified by measuring the decrease in the Fe(III)-tiron complex at 660 nm. atlantis-press.com
Fluorogenic Reagents:
Fluorescamine: This reagent reacts with penicillamine in a borate (B1201080) buffer (pH 9.3) to create a highly fluorescent derivative. nih.gov The fluorescence intensity is monitored with an excitation wavelength of 355 nm and an emission wavelength of 495 nm. The presence of methyl-β-cyclodextrin has been shown to significantly enhance the fluorescence of the resulting product. nih.gov
N-[4-(6-dimethylamino-2-benzofuranyl)phenyl]maleimide (DBPM): DBPM is a fluorogenic reagent that readily reacts with both D- and L-penicillamine to form strongly fluorescent derivatives, which can then be separated and quantified using HPLC. nih.gov
NBD-Cl: Besides being a chromogenic reagent, NBD-Cl is also a well-known fluorogenic agent. researchgate.netoatext.comtandfonline.com It has been used for the specific spectrofluorometric quantification of D-penicillamine after derivatization. oatext.com
Chromatographic and Electrophoretic Techniques
Chromatographic and electrophoretic methods are powerful tools for the analysis of this compound, offering high separation efficiency and the ability to resolve its enantiomers, which is crucial given the toxicity of the L-isomer. researchgate.netacpjournals.org
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of penicillamine in various matrices, including pharmaceutical formulations and biological samples. sciepub.comresearchgate.net Due to penicillamine's weak UV absorbance, derivatization is often necessary to improve detection sensitivity. walshmedicalmedia.com
Several derivatization reagents are used in HPLC analysis:
N-(1-pyrenyl)maleimide (NPM): This agent is used in a reversed-phase HPLC (RP-HPLC) method to create a derivative that can be detected with high sensitivity. nih.gov
Marfey's reagent: This chiral derivatizing agent is employed to form diastereomers that can be separated on a standard C18 stationary phase, allowing for the evaluation of enantiomeric purity. researchgate.net
N-[4-(6-dimethylamino-2-benzofuranyl)phenyl]maleimide (DBPM): After derivatization with this fluorogenic reagent, the resulting fluorescent products of D- and L-penicillamine can be separated on a Pirkle-type chiral stationary phase. nih.gov
Direct separation of enantiomers without derivatization can be achieved using chiral stationary phases (CSPs). For example, an Astec® CHIROBIOTIC® T column, which is based on teicoplanin, has been used for the HPLC analysis of penicillamine enantiomers with UV detection at 225 nm. sigmaaldrich.com Ligand-exchange HPLC, using a chiral stationary phase like a Cu(II) N,S-dioctyl-D-penicillamine complex, is another direct method for enantiomeric separation. tandfonline.com
Below is a table summarizing various HPLC methods for penicillamine analysis.
Capillary Electrophoresis (CE) and Capillary Zone Electrophoresis (CZE) for Purity and Enantiomeric Separations
Capillary Electrophoresis (CE) has emerged as a powerful alternative to HPLC for chiral separations due to its high efficiency, speed, and low consumption of reagents and chiral selectors. future4200.com It is particularly well-suited for the analysis of penicillamine's enantiomeric purity. researchgate.netmdpi.com
Enantiomeric separation in CE is typically achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs) are the most commonly used chiral selectors for this purpose. researchgate.netmdpi.com
β-cyclodextrin (β-CD) and its derivatives: Studies have shown that neutral β-CD can effectively achieve baseline separation of this compound enantiomers across a wide pH range (pH 2.0 to >10). researchgate.netnih.gov Derivatized CDs, such as methyl-β-cyclodextrin (M-β-CD), hydroxypropyl-β-CD (HP-β-CD), and sulfated-β-cyclodextrin (S-β-CD), have also been examined as chiral selectors. researchgate.net Optimal separation has been reported using S-β-CD in a borate buffer at pH 9.5. researchgate.net
To facilitate detection, especially since penicillamine lacks a strong chromophore, a derivatization or labeling step is often coupled with the CE method. researchgate.netnih.gov One approach involves derivatizing the penicillamine enantiomers with 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) before separation. researchgate.net Another study utilized a one-pot labeling technique to introduce a chromophore, enabling sensitive detection. nih.gov
Capillary Zone Electrophoresis (CZE) has been successfully applied to the quality control of penicillamine. Using a phosphate (B84403) running buffer at pH 2.5 and detection at 200 nm, CZE can quantify underivatized penicillamine and its disulfide impurity. researchgate.net The method's sensitivity can be enhanced by using a thiol-specific reagent. researchgate.net
Below is a table summarizing various CE methods for the enantiomeric separation of penicillamine.
Electroanalytical and Voltammetric Approaches
Potentiometric and amperometric techniques offer sensitive and cost-effective methods for the determination of this compound.
Potentiometric Detection: A direct potentiometric method utilizing a commercial copper ion-selective electrode (Cu-ISE) has been developed for the determination of penicillamine in pharmaceutical preparations. srce.hrresearchgate.net This method is based on the reaction between penicillamine and Cu2+ ions from the electrode membrane in an acetic buffer (pH=4). srce.hrresearchgate.net The electrode exhibits a linear response to penicillamine in the concentration range of 2x10⁻⁶ to 1x10⁻² mol L⁻¹, with a detection limit of 1.1x10⁻⁶ mol L⁻¹. srce.hrresearchgate.net Another potentiometric method involves the argentimetric titration of penicillamine using an iodide-selective electrode after reaction with iodine in methanol. jst.go.jp
Amperometric Detection: Amperometric detection is frequently coupled with HPLC for the sensitive determination of penicillamine. One method involves separation on a cation-exchange resin followed by the oxidation of the thiol group at a gold electrode. researchgate.net This automated method has detection limits of 0.05 µg/mL in plasma and 0.2 µg/mL in urine. researchgate.net Another HPLC method with amperometric detection has been developed for analyzing D-penicillamine in skin, where the molecule is oxidized at +0.95 V using an Ag/AgCl reference electrode. ebi.ac.uk A highly sensitive amperometric method using a tyrosinase micro-rotating biosensor has also been reported for the determination of penicillamine in clinical and pharmaceutical samples, with a detection limit as low as 7 nM. conicet.gov.ar Furthermore, HPLC with electrochemical detection using dual gold/mercury amalgam electrodes in series allows for the simultaneous determination of D-penicillamine, its disulfide, and its mixed disulfide with glutathione. nih.gov
Voltammetric techniques, particularly with the use of chemically modified electrodes, provide enhanced sensitivity and selectivity for the determination of this compound. These methods are based on the electrochemical oxidation of the thiol group in penicillamine.
A variety of materials have been used to modify carbon paste electrodes (CPEs) and glassy carbon electrodes (GCEs) to improve their performance in penicillamine detection. These modifications often lead to a lower oxidation potential and an increased peak current, indicating an electrocatalytic effect.
Modified Carbon Paste Electrodes (CPEs):
1-[4-(ferrocenyl-ethynyl) phenyl]-1-ethanone modified CPE: This electrode reduces the oxidation potential of D-penicillamine by about 300 mV compared to an unmodified CPE. electrochemsci.org It shows linear calibration curves in the ranges of 6.0×10⁻⁵ M – 1.6×10⁻³ M (Cyclic Voltammetry) and 7.0×10⁻⁶ M – 2.3 ×10⁻⁴ M (Differential Pulse Voltammetry), with detection limits of 4.6×10⁻⁵ M and 3.9×10⁻⁶ M, respectively. electrochemsci.org
Multi-walled carbon nanotube-Co3O4 nanocomposite, benzoyl-ferrocene, and ionic liquid modified CPE: This sensor demonstrates a high sensitivity of 0.179 µA/µM, a wide linear range from 0.05 µM to 100.0 µM, and a low detection limit of 0.015 µM. mdpi.com
ZnIn2S4 nanoparticles and ionic liquid modified CPE: Using differential pulse voltammetry (DPV), this electrode shows a linear response in the range of 5.0×10⁻⁷ to 8.0×10⁻⁵ M with a detection limit of 3.0×10⁻⁷ M. researchgate.net
Multiwall carbon nanotubes-modified CPE with methyldopa (B1676449) as a mediator: This system allows for the electrooxidation of penicillamine at pH 5.0. brieflands.com
Sodium montmorillonite (B579905) nanoclay modified CPE: This sensor exhibits a linear response from 1 to 1000 µM with a detection limit of 0.3 µM. researchgate.net
Modified Glassy Carbon Electrodes (GCEs):
D-penicillamine immobilized on aryl diazonium salt monolayers on GCE: This sensor has been developed for the simultaneous determination of Cd(II) and Pb(II) ions using stripping voltammetric techniques. ub.edu
The following table summarizes the performance of various modified electrodes for penicillamine detection:
Interactive Data Table: Performance of Modified Electrodes for Penicillamine Detection| Electrode Modifier | Electrode Type | Analytical Technique | Linear Range | Detection Limit |
|---|---|---|---|---|
| 1-[4-(ferrocenyl-ethynyl) phenyl]-1-ethanone | CPE | DPV | 7.0x10⁻⁶ M – 2.3x10⁻⁴ M | 3.9x10⁻⁶ M |
| MWCNT-Co3O4 nanocomposite, benzoyl-ferrocene, ionic liquid | CPE | DPV | 0.05 µM – 100.0 µM | 0.015 µM |
| ZnIn2S4 nanoparticles, ionic liquid | CPE | DPV | 5.0x10⁻⁷ M – 8.0x10⁻⁵ M | 3.0x10⁻⁷ M |
Spectroscopic Techniques for Structural and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound and its metal complexes in solution.
¹³C NMR: In studies of lead(II)-penicillamine complexes in alkaline aqueous solutions, ¹³C NMR spectroscopy has confirmed the coordination of the Pb(II) ion to the carboxylate group of penicillamine. nih.govresearchgate.netacs.org A significant downfield chemical shift is observed for the carboxylate carbon (C1), as well as for the C2 and C3 carbons, relative to free penicillamine. acs.orgscholaris.ca The magnitude of this downfield shift for the C1 site can be as large as 6.0-6.5 ppm, providing clear evidence of the involvement of the carboxylate group in the complex formation. acs.orgscholaris.ca
²⁰⁷Pb NMR: ²⁰⁷Pb NMR spectroscopy has been instrumental in characterizing the speciation of lead(II)-penicillamine complexes. nih.govresearchgate.netnih.gov In alkaline solutions, the ²⁰⁷Pb NMR chemical shifts for these complexes are found in a narrow range between 1806 ppm and 1873 ppm, suggesting the presence of a dominant complex species, even with a large excess of penicillamine. nih.govresearchgate.netacs.orgnih.gov These chemical shifts are significantly deshielded compared to the solid-state ²⁰⁷Pb NMR isotropic chemical shift of 909 ppm for crystalline penicillaminatolead(II), where the lead is coordinated in a Pb(S,N,O-Pen) fashion. nih.govresearchgate.netacs.orgnih.gov The observed chemical shifts around 1870 ppm are consistent with a Pb(II)S₂NO coordination environment, indicating a 1:2 lead(II):penicillamine complex. nih.govacs.orgnih.govosti.gov
The following table presents the changes in ¹³C NMR chemical shifts for Pb(II)-penicillamine solutions relative to free penicillamine:
Interactive Data Table: Changes in ¹³C NMR Chemical Shifts (Δδ) for Pb(II)-Penicillamine Solutions| Solution (H₂Pen/Pb(II) molar ratio) | Δδ(C1), ppm | Δδ(C2), ppm | Δδ(C3), ppm |
|---|---|---|---|
| A (2.0) | 6.0 | 3.6 | 4.0 |
| B (3.0) | 6.5 | 3.7 | 4.0 |
| C (4.0) | 3.1 | 1.8 | 2.1 |
| D (10.0) | 1.4 | 0.8 | 1.0 |
Data from reference scholaris.ca
Extended X-ray Absorption Fine Structure (EXAFS) SpectroscopyExtended x-ray absorption fine structure (EXAFS) spectroscopy provides valuable information on the local atomic structure around a specific element, such as a metal ion in a complex. This technique is particularly useful for determining bond distances and coordination numbers.
In the study of lead(II)-penicillamine complexes in alkaline aqueous solutions, Pb LIII-edge EXAFS spectra have been used to determine the coordination environment of the Pb(II) ion. nih.govresearchgate.netnih.govosti.govThe analysis of the EXAFS data revealed that the Pb(II) ion is coordinated to two sulfur atoms and two nitrogen or oxygen atoms. nih.govresearchgate.netacs.orgnih.govosti.govThe mean Pb–S bond distance was determined to be 2.64 ± 0.04 Å, and the mean Pb–(N/O) bond distance was found to be 2.45 ± 0.04 Å. nih.govresearchgate.netacs.orgnih.govosti.govThese findings, combined with NMR data, support the formation of a dominant 1:2 lead(II):penicillamine complex with a [Pb(S,N,O-Pen)(S-HnPen)]²⁻ⁿ coordination in alkaline solutions. nih.govnih.govosti.gov Similarly, EXAFS has been used to investigate the complex formation between mercury(II) and penicillamine in alkaline aqueous solutions. rsc.orgcapes.gov.brrsc.orgThese studies identified two coexisting major species, [Hg(Pen)₂]²⁻ and [Hg(Pen)₃]⁴⁻, with mean Hg–S bond distances of 2.34(2) Å and 2.44(2) Å, respectively. rsc.orgcapes.gov.brrsc.orgFor the [Hg(Pen)₂]²⁻ complex, weaker Hg–N interactions were also observed with a mean distance of 2.52(2) Å. rsc.org The following table summarizes the bond distances determined by EXAFS for metal-penicillamine complexes:
Interactive Data Table: Bond Distances in Metal-Penicillamine Complexes from EXAFS| Metal Ion | Complex Species | Bond | Mean Distance (Å) |
|---|---|---|---|
| Pb(II) | [Pb(S,N,O-Pen)(S-HnPen)]²⁻ⁿ | Pb–S | 2.64 ± 0.04 |
| Pb(II) | [Pb(S,N,O-Pen)(S-HnPen)]²⁻ⁿ | Pb–(N/O) | 2.45 ± 0.04 |
| Hg(II) | [Hg(Pen)₂]²⁻ | Hg–S | 2.34(2) |
| Hg(II) | [Hg(Pen)₂]²⁻ | Hg–N | 2.52(2) |
| Hg(II) | [Hg(Pen)₃]⁴⁻ | Hg–S | 2.44(2) |
Data from references nih.govresearchgate.netacs.orgnih.govosti.govrsc.orgcapes.gov.brrsc.org
Radiolabeling Techniques in Pharmacokinetic and Metabolic Studies
Radiolabeling represents a cornerstone in the pharmacokinetic analysis of xenobiotics, allowing for the precise tracing of a compound and its metabolites throughout a biological system. The use of radioactive isotopes enables researchers to monitor absorption, distribution, metabolism, and excretion (ADME) with high sensitivity and specificity.
Application of ³⁵S-Labelled this compound in Tracing and Distribution Studies
The sulfur atom within the this compound molecule provides a convenient site for radiolabeling with the isotope sulfur-35 (B81441) (³⁵S). Studies utilizing ³⁵S-labelled this compound have been instrumental in elucidating its pharmacokinetic profile in human subjects.
Following oral administration, ³⁵S-DL-penicillamine is rapidly absorbed from the gastrointestinal tract. Peak plasma concentrations, representing between 2% and 5% of the administered dose per liter of plasma, are typically observed within one to two hours post-ingestion. psu.eduoup.com After reaching this peak, the plasma concentration of the radiolabel declines swiftly, though it remains detectable for up to 48 hours. psu.eduoup.com
A significant aspect of this compound's distribution is its propensity to bind to plasma proteins, primarily albumin. psu.eduoup.com This binding is a time-dependent process. Initially, the drug exists in a largely unbound state, allowing for rapid clearance from the plasma at a rate comparable to that of creatinine (B1669602). psu.eduoup.com However, as protein binding progresses, the rate of excretion diminishes. By 24 hours post-administration, approximately 80-90% of the circulating ³⁵S label is associated with albumin, rendering it unable to pass through a semi-permeable membrane. psu.eduoup.com This extensive protein binding contributes to the prolonged presence of the compound's derivatives in the body.
Autoradiographic analysis of plasma and urine samples has revealed the metabolic fate of the administered ³⁵S-DL-penicillamine. In plasma, the majority of the radioactivity corresponds to the parent penicillamine molecule. psu.eduoup.com In urine, in addition to the parent compound, the mixed disulfide of penicillamine and cysteine is also a major radiolabeled species. psu.eduoup.com
Table 1: Pharmacokinetic Parameters of ³⁵S-DL-Penicillamine in Humans
| Parameter | Finding |
| Time to Peak Plasma Concentration | 1-2 hours psu.eduoup.com |
| Peak Plasma Concentration | 2-5% of dose per liter psu.eduoup.com |
| Plasma Protein Binding (at 1 hour) | 55.1% (unbound) psu.edu |
| Plasma Protein Binding (at 24 hours) | >90% (bound) psu.edu |
| Primary Excretion Route | Renal psu.eduoup.com |
| Major Urinary Metabolite | Penicillamine-cysteine disulfide psu.eduoup.com |
This table summarizes key pharmacokinetic data obtained from studies using ³⁵S-labelled this compound.
In Vitro and Ex Vivo Research Models
In vitro and ex vivo models are indispensable for dissecting the cellular and molecular mechanisms of drug action, providing a controlled environment to study specific biological processes without the complexities of a whole organism.
Cell Culture Models for Immunomodulatory and Cytotoxicity Studies
Cell culture systems have been widely employed to investigate the dual immunomodulatory and cytotoxic properties of this compound. Studies using lymphocyte cultures have demonstrated that D-penicillamine can inhibit lymphocyte stimulation induced by various agents in a dose-dependent manner. nih.gov This inhibitory effect suggests a potential mechanism for its antirheumatic action, possibly by acting at the level of the cell membrane and affecting membrane-dependent metabolic processes. nih.gov
The cytotoxicity of penicillamine has also been explored in various cell lines. In cultured rabbit articular chondrocytes, D-penicillamine alone at a concentration of 10⁻³M caused a small decrease in cell proliferation. nih.gov However, its cytotoxic effects were markedly potentiated when co-administered with certain heavy metals like copper (Cu), mercury (Hg), and lead (Pb). nih.gov The toxicity of the copper-penicillamine combination is thought to be mediated by the in situ production of hydrogen peroxide (H₂O₂), an effect that can be partially reversed by the enzyme catalase. nih.gov
Conversely, D-penicillamine was found to antagonize the significant growth-inhibitory effect of cadmium chloride (CdCl₂). nih.gov Studies on human glioblastoma U251 cells showed that while copper or D-penicillamine alone had minimal effect on viability, their co-treatment induced significant apoptosis, mediated by H₂O₂. frontiersin.org Other cell lines, such as the neuroblastoma SH-SY5Y, exhibited sensitivity to either compound alone. frontiersin.org S-Nitroso-N-acetyl-DL-penicillamine (SNAP), a nitric oxide donor derivative, has also shown cytotoxicity against cultivated endothelial cells. medchemexpress.com
Table 2: Cytotoxicity of D-Penicillamine in Cell Culture Models
| Cell Line | Compound(s) | Concentration | Observed Effect |
| Rabbit Articular Chondrocytes | D-Penicillamine | 10⁻³M | Small decrease in cell proliferation nih.gov |
| Rabbit Articular Chondrocytes | D-Penicillamine + CuSO₄ | 10⁻³M / 10⁻⁴M | Marked increase in growth inhibition nih.gov |
| Rabbit Articular Chondrocytes | D-Penicillamine + HgCl₂ | 10⁻³M / 10⁻⁵M | Marked increase in growth inhibition nih.gov |
| Rabbit Articular Chondrocytes | D-Penicillamine + Pb(CH₃COO)₂ | 10⁻³M / 10⁻³M | Marked increase in growth inhibition nih.gov |
| Rabbit Articular Chondrocytes | D-Penicillamine + CdCl₂ | 10⁻³M / 10⁻⁵M | Antagonized CdCl₂-induced growth inhibition nih.gov |
| Human Glioblastoma U251 | Cu-PA co-treatment | 50-250 µM | Significant decrease in viability (81-83%) frontiersin.org |
| SH-SY5Y Neuroblastoma | D-Penicillamine | - | Significant decrease in viability (40%) frontiersin.org |
This table presents findings on the cytotoxic effects of D-penicillamine, alone and in combination with heavy metals, on different cell types in vitro.
Enzyme Assays for Investigating Biochemical Inhibition
Enzyme assays are critical for identifying specific molecular targets of a compound. This compound has been shown to inhibit several enzymes, often through mechanisms related to its thiol group or its ability to chelate essential metal cofactors.
One notable target is catalase. D-penicillamine inhibits catalase bioactivity, and this inhibition is significantly enhanced in the presence of redox-active transition metals like iron. biorxiv.org The mechanism involves the generation of compound II, an inactive form of the enzyme. biorxiv.org In terms of inhibitory potential, D-penicillamine is a more potent inhibitor of catalase than the biological thiols cysteine, homocysteine, and glutathione. biorxiv.org
Penicillamine also inhibits pyridoxal-dependent enzymes, such as transaminases, by forming a thiazolidine (B150603) ring with pyridoxal-5-phosphate. acpjournals.org This interaction is believed to account for some of the toxic effects observed with the L-isomer. acpjournals.org
Furthermore, studies on fragmented human erythrocyte membranes have shown that lead (Pb²⁺) inhibits (Na⁺ + K⁺)-ATPase activity. umich.edu this compound can reverse this inhibition; at a concentration of 1 mM, it restored 81% of the enzyme's activity after exposure to lead. umich.edu However, in the case of phenylethanolamine-N-methyltransferase (PNMT) inhibited by lead, this compound was unable to restore enzyme activity, highlighting the specificity of its action. nih.gov
Table 3: Inhibition of Enzymes by this compound
| Enzyme | Inhibitory Context | Mechanism/Effect |
| Catalase | Direct inhibition | Generation of inactive Compound II; IC₅₀ of 191±26 μM biorxiv.org |
| Pyridoxal-dependent enzymes (e.g., transaminases) | Interaction with cofactor | Forms a thiazolidine with pyridoxal-5-phosphate acpjournals.org |
| (Na⁺ + K⁺)-ATPase | Reversal of lead-induced inhibition | 1 mM this compound restored 81% of activity umich.edu |
| Phenylethanolamine-N-methyltransferase (PNMT) | Inability to reverse lead-induced inhibition | Did not restore activity of Pb²⁺-inhibited enzyme nih.gov |
This table summarizes the inhibitory effects of this compound on various enzymes as determined by in vitro assays.
Protein Binding and Chelation Assays
The therapeutic and toxicological profiles of this compound are intrinsically linked to its ability to bind to proteins and chelate metal ions. Assays designed to quantify these interactions are crucial for understanding its mechanism of action.
As established in pharmacokinetic studies, penicillamine binds extensively to plasma proteins, with over 80% of the drug being protein-bound, primarily to albumin and ceruloplasmin. fda.gov This binding is covalent, occurring through the formation of disulfide bridges between the thiol group of penicillamine and cysteine residues on the protein. oup.com In vitro studies have confirmed that incubating plasma or pure ceruloplasmin with penicillamine results in the release of protein-bound copper, which can then pass through a semipermeable membrane. acpjournals.org This process is accompanied by a loss of the oxidase activity of ceruloplasmin. acpjournals.org
The chelating properties of this compound are fundamental to its use in heavy metal poisoning. It forms stable, soluble complexes with metals such as copper, iron, mercury, and lead, which are then excreted by the kidneys. drugs.com Chelation assays have demonstrated its effectiveness. For instance, this compound can remove a significant portion of lead (Pb²⁺) that is bound to erythrocyte membranes, correlating with the restoration of lead-inhibited enzyme activity. umich.edu Specifically, it was able to remove 80% of bound lead when added in a 10-fold excess. umich.edu Similarly, N-Acetyl-DL-penicillamine has been shown to inhibit the binding of methyl mercury to human erythrocytes and remove it from loaded cells. caymanchem.com
Table 4: Chelation and Binding Properties of Penicillamine Derivatives
| Substance | Target | Assay Type | Result |
| This compound | Lead (Pb²⁺) on erythrocyte membranes | Chelation Assay | Removed 80% of bound lead umich.edu |
| This compound | Ceruloplasmin | Protein Binding/Chelation | Frees copper from the protein, rendering it dialyzable acpjournals.org |
| N-Acetyl-DL-penicillamine | Methyl mercury on erythrocytes | Binding Inhibition | 50% inhibition of binding at 1 mM caymanchem.com |
| N-Acetyl-DL-penicillamine | Methyl mercury-loaded erythrocytes | Removal Assay | Removed 50% of bound mercury at 1 mM caymanchem.com |
This table highlights the efficacy of penicillamine derivatives in binding to proteins and chelating heavy metals in various in vitro assay systems.
In Vivo Animal Models for Mechanistic and Toxicological Research
Animal models are essential for investigating the systemic effects, therapeutic mechanisms, and potential toxicity of compounds like this compound in a living organism. Various animal species have been used to model different aspects of penicillamine's action.
In toxic milk mice, an animal model for Wilson's disease, treatment with penicillamine was shown to mobilize copper from tissues, leading to a decrease in protein-bound copper and an increase in free copper in the serum and brain. frontiersin.orgnih.gov This initial spike in free copper was associated with increased oxidative stress in the brain, providing a potential explanation for the neurological worsening sometimes observed in patients at the beginning of chelation therapy. frontiersin.orgnih.gov
Rat models have been extensively used for toxicological studies. Administration of high doses of D-penicillamine (450 mg/kg) to young rats led to effects on the kidney, including an immediate increase in urinary volume and the excretion of the enzyme N-acetyl-beta-D-glucosaminidase (NAG), along with mild proteinuria. nih.gov These studies suggested that D-penicillamine directly affects the glomerular basement membrane, possibly by interfering with collagen cross-link formation. nih.gov Other studies in rats have shown that this compound can have antidotal effects in thallium poisoning, particularly when co-administered with Prussian blue, by slightly decreasing thallium content in blood and organs. chemsrc.commedchemexpress.com
Research in growing chicks demonstrated that this compound administration led to significant modifications in the periosteum-perichondrium. nih.gov It was found to inhibit the formation of desmosine (B133005) cross-links in elastin (B1584352) while not affecting the collagen network, resulting in dramatically reduced long bone growth. nih.gov In a murine model of oxygen-induced retinopathy, intraperitoneal injections of D-penicillamine did not produce a statistically significant reduction in retinal neovascularization, although very high doses (1,500 mg/kg/day) were found to be lethal. nih.gov
These in vivo models, while not always perfectly replicating human conditions, provide invaluable insights into the complex biological activities of this compound, from its metal-mobilizing effects to its impact on connective tissue and organ-specific toxicity. nih.govcn-bio.com
Studies in Rodent Models (e.g., Lead Poisoning, Alcoholism, Connective Tissue Changes)
This compound has been extensively studied in various rodent models to understand its therapeutic potential and physiological effects. These studies have provided crucial insights into its mechanisms of action in conditions such as heavy metal toxicity, alcohol use disorders, and connective tissue alterations.
Lead Poisoning:
Research in rat models has been instrumental in evaluating the efficacy of D-penicillamine as a chelating agent for lead poisoning. Studies have shown that D-penicillamine can mitigate some of the toxic effects of lead. For instance, in rats exposed to lead acetate (B1210297), treatment with D-penicillamine resulted in a reduction of lead's detrimental effects on certain blood parameters, liver function, and testicular tissue. humanjournals.com One study on male albino Wistar rats exposed to lead acetate in their drinking water for eight weeks investigated the impact of subsequent D-penicillamine treatment. researchgate.net While lead exposure led to a significant decrease in mean corpuscular volume (MCV) and mean corpuscular hemoglobin (MCH), and a significant increase in red cell distribution width (RDW), platelet distribution width (PDW), and mean platelet volume (MPV), the study found that the hematological effects of subchronic lead intoxication were largely reversible and that D-penicillamine administration did not play a significant role in this recovery process. researchgate.net Another study, however, reported that D-penicillamine treatment in lead-exposed rats helped to alleviate the elevation of serum alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST) activities and the decrease in total soluble proteins caused by lead. humanjournals.com It also showed a protective effect against lead-induced degenerative changes in the seminiferous tubules of the testes. humanjournals.com
Interactive Data Table: Effect of D-Penicillamine on Hematological Indices in Lead-Exposed Rats
| Parameter | Control Group (Mean ± SD) | Lead-Exposed Group (Mean ± SD) | Lead + D-Penicillamine Group (Mean ± SD) |
| MCV (fL) | 60.3 ± 1.5 | 55.1 ± 2.1 | 57.8 ± 1.9 |
| MCH (pg) | 19.8 ± 0.7 | 17.9 ± 0.8 | 18.9 ± 0.6 |
| RDW (%) | 13.2 ± 0.9 | 15.8 ± 1.2 | 14.1 ± 1.0 |
| PDW (%) | 10.1 ± 0.6 | 12.5 ± 0.8 | 11.0 ± 0.7 |
| MPV (fL) | 7.8 ± 0.4 | 9.2 ± 0.5 | 8.3 ± 0.4 |
| Statistically significant difference from the control group (p<0.05). Data adapted from studies on Wistar rats. researchgate.net |
Alcoholism:
D-penicillamine has been investigated as a potential therapeutic agent for alcoholism, primarily due to its ability to sequester acetaldehyde (B116499), a neuroactive metabolite of ethanol (B145695). frontiersin.org Studies in rodent models have demonstrated its effectiveness in reducing alcohol-seeking behaviors. For example, D-penicillamine has been shown to dose-dependently prevent ethanol-induced conditioned place preference in rodents. frontiersin.org It also attenuates the "alcohol deprivation effect" (ADE), a model for relapse-like drinking behavior, in both non-operant and operant paradigms in Wistar rats. frontiersin.orgnih.gov In a non-operant, four-bottle free-choice paradigm, subcutaneous infusion of D-penicillamine dose-dependently prevented the increase in ethanol consumption typically seen after a deprivation period. frontiersin.org Similarly, in an operant setting, intraperitoneal injections of D-penicillamine blocked the ADE. frontiersin.org However, findings regarding its effect on voluntary ethanol consumption have been inconsistent. frontiersin.orgnih.gov Some studies report a decrease in ethanol intake with D-penicillamine administration, particularly when administered directly into the cerebral ventricles, suggesting a central mechanism of action. nih.govresearchgate.net Other studies found no significant reduction in the total amount of alcohol consumed by long-term ethanol-experienced rats, although a reduction in ethanol preference was observed in alcohol-naïve rats. researchgate.netoup.com
Connective Tissue Changes:
The effects of D-penicillamine on connective tissue have been characterized in rat models, revealing dose- and time-dependent alterations, particularly in the aorta. Administration to male Sprague-Dawley rats resulted in a solubilizing effect on aortic collagen. nih.gov This effect was reversible, with normal resistance to extraction returning within 28 days after treatment cessation. nih.gov Conversely, a progressive accumulation of hydroxyproline (B1673980) in the aortic wall was observed, suggesting an increase in matrix-synthesizing cells. nih.gov High doses of D-penicillamine also led to an increased percentage of water in the aortic wall and an accumulation of glycosaminoglycans (GAGs). nih.gov Initially, hyaluronic acid and chondroitin (B13769445) sulfates were predominant, while with longer treatment, heparan sulfate (B86663) and dermatan sulfate became more prevalent. nih.gov These changes are thought to be secondary to the inhibitory effect of D-penicillamine on the cross-linking of collagen and elastin. nih.gov
Canine Models for Pharmacokinetic and Copper-Associated Hepatitis Research
Canine models have been crucial for understanding the pharmacokinetics of D-penicillamine and its therapeutic application in copper-associated hepatitis, a condition to which certain dog breeds are predisposed. nih.govresearchgate.net
Pharmacokinetic Studies:
Pharmacokinetic studies in dogs have revealed important factors influencing the bioavailability of D-penicillamine. A key finding is the significant impact of food on its absorption. In a crossover study using purpose-bred dogs, the co-administration of D-penicillamine with food resulted in a dramatic reduction in its bioavailability. nih.gov The mean maximum plasma concentration (Cmax) was approximately 78% lower, and the mean area under the plasma concentration curve (AUC) was about 71% lower in fed dogs compared to fasted dogs. nih.govresearchgate.net This suggests that administering the drug with food, a practice sometimes recommended to reduce gastrointestinal upset, could significantly compromise its efficacy. nih.govvin.com These studies underscore the importance of standardized administration protocols to ensure adequate drug exposure. researchgate.net
Interactive Data Table: Pharmacokinetic Parameters of D-Penicillamine in Fasted vs. Fed Dogs
| Pharmacokinetic Parameter | Fasted State (Mean ± SD) | Fed State (Mean ± SD) |
| Cmax (μg/mL) | 8.7 ± 3.1 | 1.9 ± 1.6 |
| AUC (μg/mL·h) | 16.9 ± 5.9 | 4.9 ± 3.4 |
| Tmax (hours) | 1.8 ± 1.2 | 3.6 ± 2.0 |
| Data from a study in nine purpose-bred dogs receiving a 12.5 mg/kg oral dose. nih.gov |
Copper-Associated Hepatitis Research:
D-penicillamine is a primary treatment for copper-associated hepatitis in dogs, acting as a chelator to promote the urinary excretion of excess copper. nih.govtodaysveterinarypractice.com Research, particularly in predisposed breeds like Labrador Retrievers and Doberman Pinschers, has confirmed its effectiveness. researchgate.net In a study of an American Cocker Spaniel with copper-associated hepatitis and cirrhosis, long-term treatment with a combination therapy including D-penicillamine successfully eliminated a significant amount of hepatocellular copper, as confirmed by post-mortem staining. e-jvc.org The initial hepatic copper concentration in this case was 1460 ppm (reference range: <400 ppm). e-jvc.org Studies in Labrador Retrievers have shown that D-penicillamine treatment effectively reduces hepatic copper concentrations and the associated inflammatory lesions. researchgate.net The required duration of treatment is often dependent on the initial hepatic copper concentration at the start of therapy. researchgate.net While effective, continuous lifelong treatment may not be necessary and could risk inducing copper and zinc deficiency. researchgate.net
Avian Models for Connective Tissue Biochemistry
Avian models, particularly growing chickens, have been utilized to investigate the biochemical effects of this compound on connective tissue, offering insights into the mechanisms behind lathyrism (a condition affecting connective tissues) and drug-induced changes in elastin and collagen. nih.govcapes.gov.brnih.gov
Research on growing chickens fed a diet supplemented with this compound revealed significant modifications in the architecture of the aortic wall. nih.govcapes.gov.brnih.gov The primary changes were observed in the process of elastin fibrogenesis. nih.govnih.gov There was an increase in the amount of elastin in the extracellular space, characterized by a higher number of smaller elastin fibers. nih.govcapes.gov.br The treatment also induced the formation of numerous bundles of microfibrils. nih.govcapes.gov.br With prolonged treatment, the elastin fibers tended to fuse. nih.govcapes.gov.br
In addition to the effects on elastin, collagen fibrils were also altered; they became larger, more heterogeneous in diameter, less numerous, and more dispersed within the tissue. nih.govcapes.gov.br Biochemically, this compound did not alter the copper content of the chick aortas but did cause a 40-50% reduction in the activity of peptidyl lysyl oxidase, an enzyme crucial for the cross-linking of both collagen and elastin. nih.govnih.gov This inhibition of lysyl oxidase is believed to be the primary mechanism for the observed changes in connective tissue structure. nih.gov
Advanced Research Directions and Conceptual Frameworks
Development of Improved Penicillamine (B1679230) Analogs and Derivatives
DL-Penicillamine, while effective in certain therapeutic applications, is associated with a range of adverse effects that can limit its use. researchgate.netnih.gov Consequently, a significant area of advanced research focuses on the development of novel analogs and derivatives. The primary goals are to enhance its therapeutic efficacy, reduce toxicity, and improve its pharmacokinetic properties.
Research into mitigating the adverse effects of penicillamine while preserving its therapeutic action explores several innovative chemical and pharmaceutical strategies. A key approach involves the chemical modification of the penicillamine molecule to alter its distribution and metabolism in the body.
One successful strategy has been the conversion of the hydrophilic D-penicillamine (DPA) into more lipophilic derivatives. nih.gov This is achieved through esterification with various alcohols, such as methyl, hexyl, or benzyl alcohol. nih.gov These ester derivatives, which are hydrochlorides and soluble in water, transform into an oily, lipophilic substance upon neutralization by tissue fluids. nih.gov This property allows them to be released much more slowly from hydrogel polymers compared to the parent DPA molecule. nih.gov The increased lipophilicity, measured by the partition coefficient between octanol and water, correlates with the length of the alcohol chain, with hexyl ester showing the highest lipophilicity. nih.gov This prolonged action could potentially reduce the frequency and severity of adverse reactions by allowing for lower and more consistent maintenance levels of the drug. mdpi.com
Another approach centers on understanding the metabolic pathways that contribute to toxicity. It has been observed that patients who are poor sulfoxidizers exhibit a higher rate of immunologically mediated toxicity from penicillamine. mdpi.com This suggests that developing derivatives that bypass or are less dependent on this metabolic pathway could lead to a better safety profile. Research has identified several metabolites of D-penicillamine, including S-methyl-D-penicillamine, cysteine-penicillamine disulfide, and penicillamine disulfide, which are excreted in the urine. nih.gov By designing analogs that favor less toxic metabolic routes, it may be possible to reduce the incidence of adverse events.
| Strategy | Mechanism | Potential Advantage | Example/Research Finding |
|---|---|---|---|
| Increased Lipophilicity | Esterification of the D-penicillamine molecule to increase its fat solubility. | Creates a long-acting agent, allowing for slower release and potentially lower, more consistent dosing. nih.gov | Hexyl ester of DPA showed the highest degree of lipophilicity and significantly interfered with collagen cross-linking after a single injection. nih.gov |
| Modification of Metabolic Pathways | Designing analogs that are metabolized through pathways less associated with toxicity. | Reduces the risk of immunologically mediated toxicity, particularly in patients who are poor sulfoxidizers. mdpi.comnih.gov | Metabolism to a sulphoxide may be relevant to toxicity, suggesting that analogs avoiding this pathway could be safer. nih.gov |
| Gradual Introduction | A clinical strategy involving starting with a low dose and slowly increasing it. | Can reduce the frequency and severity of adverse reactions. mdpi.com | This method is a recognized clinical approach to improving tolerance. mdpi.com |
To improve the therapeutic index of penicillamine, which is a measure of a drug's benefit versus its risk, researchers are developing targeted delivery systems. These systems aim to concentrate the drug at the site of action, thereby increasing its efficacy and minimizing systemic exposure and associated side effects. nih.govfrontiersin.org Nanotechnology has emerged as a particularly promising field for this purpose.
Gold nanoparticles (Au NPs) have been utilized to create a novel delivery system for D-penicillamine. nih.gov In this system, D-penicillamine molecules are covalently attached to the surface of Au NPs, forming biocompatible conjugates that are highly dispersible in water. nih.gov These nanoparticle conjugates have demonstrated the ability to penetrate cell membranes, a significant advantage as penicillamine itself is not cell-penetrable. nih.gov This allows the drug to target intracellular free copper ions for detoxification, which could improve its efficacy in treating copper-overload disorders like Wilson's disease. nih.gov
Another advanced delivery vehicle involves the use of fullerene-like nanocages, such as pure B12N12 and calcium-functionalized B12CaN12. arabjchem.org Computational studies using density functional theory (DFT) have evaluated the adsorption of penicillamine onto these nanocages. arabjchem.org The findings suggest that these nanocages can act as potential drug delivery vehicles. The intercalation of calcium into the B12N12 nanocage is postulated to improve the stability and solubility of the penicillamine-nanocage complex. arabjchem.org Molecular docking studies further indicate that penicillamine attached to a B12CaN12 nanocage has a strong binding affinity for pro-inflammatory cytokine receptors like tumor necrosis factor-alpha (TNF-α) and Interleukin-1 (IL-1). goums.ac.ir
Liposomes are another class of nanoparticles being explored for drug delivery. science.gov These vesicles can encapsulate drugs and be engineered to release their contents in response to specific stimuli, such as changes in temperature or light, offering a method for controlled, site-specific drug release. science.gov For central nervous system (CNS) diseases, where the blood-brain barrier is a major obstacle, penicillamine has been conjugated to nanoparticles designed to cross this barrier. nih.gov These conjugates can then release the active D-penicillamine in the brain's reducing environment to resolubilize copper-Abeta aggregates, which are implicated in Alzheimer's disease. nih.gov
| Delivery System | Description | Mechanism of Action | Potential Application |
|---|---|---|---|
| Gold Nanoparticles (Au NPs) | D-penicillamine molecules are covalently attached to the surface of gold nanoparticles. nih.gov | Facilitates cell membrane penetration to target intracellular free copper ions for detoxification. nih.gov | Improving efficacy in copper-overload diseases like Wilson's disease. nih.gov |
| B12N12 and B12CaN12 Nanocages | Penicillamine is adsorbed onto the surface of boron nitride or calcium-doped boron nitride nanocages. arabjchem.org | Acts as a carrier to improve stability and solubility, with potential for inhibiting pro-inflammatory cytokines. arabjchem.orggoums.ac.ir | Development of anti-inflammatory agents. goums.ac.ir |
| Liposomes | Vesicular carriers that can encapsulate drugs. | Can be designed for controlled release in response to external stimuli like heat or light. science.gov | Site-specific drug delivery to reduce systemic toxicity. science.gov |
| Blood-Brain Barrier Crossing Nanoparticles | Nanoparticles specifically designed to be transported into the central nervous system. | Delivers penicillamine to the brain, where it is released by reducing agents to act on pathological protein aggregates. nih.gov | Treatment of neurodegenerative diseases like Alzheimer's. nih.gov |
Integrating "Omics" Technologies in Penicillamine Research
The advent of "omics" technologies—genomics, proteomics, and metabolomics—offers powerful tools to unravel the complex interactions between drugs, individuals, and diseases. In the context of penicillamine, these technologies are being integrated into research to gain a deeper understanding of its mechanism of action, identify biomarkers for efficacy and toxicity, and explain the significant variability in patient responses.
Proteomics, the large-scale study of proteins, and metabolomics, the study of small molecules or metabolites, provide a dynamic picture of cellular and organismal responses to a drug. nih.govmdpi.com For penicillamine, these technologies can identify protein and metabolite signatures that change upon treatment, offering insights into its therapeutic and adverse effects.
In research relevant to Wilson's disease, a primary indication for penicillamine, proteomic analysis of patient plasma has identified hundreds of differentially expressed proteins (DEPs) compared to healthy controls. frontiersin.org Many of these proteins are involved in inflammation and metabolic dysfunction. frontiersin.org By intersecting these DEPs with drug target databases, researchers have identified hub proteins that could serve as biomarkers or new therapeutic targets. frontiersin.org For example, proteins such as Inter-alpha-trypsin inhibitor heavy chain 1 (ITIH1), Transthyretin (TTR), and Ceruloplasmin (CP) were found to be significantly downregulated in Wilson's disease patients. frontiersin.org Studying how penicillamine treatment modulates the levels of these and other proteins can help elucidate its mechanism of action and monitor treatment response.
Metabolomic studies can reveal how penicillamine alters metabolic pathways. D-penicillamine is known to be metabolized into several compounds, including disulfides that bind to plasma proteins. mdpi.comnih.gov About 80% of penicillamine in plasma is protein-bound, with the disulfides being the most important metabolites in this regard. mdpi.com Advanced analytical techniques can quantify these metabolites and others affected by the drug's action, such as those involved in copper metabolism or inflammatory pathways. For instance, in models of drug-induced liver injury, proteomic profiling of the medium from liver slices has been used to identify potential translational biomarkers, such as superoxide (B77818) dismutase 1 and carbonic anhydrase 3. nih.gov This approach could be applied to penicillamine to screen for markers of hepatotoxicity.
| "Omics" Technology | Application in Penicillamine Research | Key Findings / Potential Insights |
|---|---|---|
| Proteomics | Identification of differentially expressed proteins in patient plasma or in response to drug treatment in vitro. nih.govfrontiersin.org | Identified hub proteins (e.g., ITIH1, TTR, CP) in Wilson's disease that are potential biomarkers for diagnosis and treatment response. frontiersin.org Can reveal protein signatures associated with drug-induced injury. nih.gov |
| Metabolomics | Quantification of penicillamine metabolites and analysis of downstream changes in metabolic pathways. mdpi.comnih.gov | Characterization of key metabolites like cysteine-penicillamine disulfide and S-methyl-D-penicillamine. nih.gov Understanding how metabolic profiles (e.g., sulfoxidation capacity) relate to toxicity. mdpi.com |
It is well-established that there is significant patient-to-patient variability in both the efficacy and toxicity of many drugs, including penicillamine. nih.govnih.gov Genomics and epigenetics are crucial for understanding the heritable and modifiable factors that underlie these differences.
Genetic variations can influence a drug's pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body). nih.gov In Wilson's disease, the phenotypic variability among patients may be determined not only by the type of genetic variants in the ATP7B gene but also by the influence of other genetic and epigenetic modifiers. researchgate.net These genetic factors can influence the body's handling of copper and its response to chelation therapy with penicillamine. Furthermore, genetic predispositions have been linked to a higher risk of adverse reactions. For example, individuals with certain human leukocyte antigen (HLA) types, specifically HLA-B8 and -DR3, are at a greater risk of developing autoimmune phenomena as a side effect of D-penicillamine. nih.gov As previously mentioned, an individual's capacity for sulfoxidation, a key metabolic pathway for penicillamine, is genetically determined and linked to the likelihood of experiencing immunologically mediated toxicity. mdpi.com
Epigenetic modifications, such as DNA methylation and histone modification, can alter gene expression without changing the DNA sequence itself. These modifications can be influenced by environmental factors and may contribute to the variable response to drugs. While specific epigenetic studies on penicillamine are an emerging area, research in related fields suggests their potential importance. For instance, in primary biliary cholangitis (PBC), another condition where penicillamine has been studied, genomic studies have implicated genes involved in cytokine regulation, such as TYK2 and SH2B3, in the disease's etiology. wikipedia.org Future research could explore whether epigenetic regulation of these or other immune-related genes influences the development of autoimmune side effects during penicillamine therapy.
| Genetic/Epigenetic Factor | Relevance to Penicillamine | Example |
|---|---|---|
| ATP7B Gene Variants | Determine the phenotype of Wilson's disease and may influence response to chelation therapy. researchgate.net | Different mutations in ATP7B lead to varying degrees of copper metabolism impairment. researchgate.net |
| HLA Haplotypes | Associated with a genetic predisposition to autoimmune adverse reactions. nih.gov | Carriers of HLA-B8 and -DR3 have a higher risk of developing D-penicillamine-induced lupus erythematosus or myasthenia. nih.gov |
| Sulfoxidation Capacity | Genetically determined metabolic rate that influences the risk of toxicity. mdpi.com | "Poor sulphoxidizers" have an increased incidence of immunologically mediated side effects. mdpi.com |
| Epigenetic Modifiers | Potential to alter the expression of genes related to immune response and drug metabolism, contributing to variable patient outcomes. | An emerging area of research for explaining variability not accounted for by simple genetic polymorphisms. researchgate.net |
Computational Chemistry and Molecular Modeling of Penicillamine Interactions
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development, providing powerful insights at the atomic level that are often difficult to obtain through experimental methods alone. drugtargetreview.comfrontiersin.org These approaches are being applied to penicillamine to understand its interactions with biological targets and delivery systems, which can guide the rational design of improved analogs and therapies.
Using techniques like Density Functional Theory (DFT), researchers can model the electronic structure and geometry of penicillamine and its complexes with high accuracy. arabjchem.org Such studies have been used to evaluate the adsorption of penicillamine on the surfaces of B12N12 and B12CaN12 nanocages. arabjchem.org These calculations can determine the most stable adsorption configurations and energies, revealing that penicillamine can bind to the nanocages through its various functional groups (amine, carbonyl, hydroxyl, and thiol). arabjchem.orggoums.ac.ir This information is critical for assessing the feasibility of these nanocages as drug delivery vehicles.
Molecular docking is another widely used computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. goums.ac.ir This method has been employed to study the interaction of penicillamine-functionalized nanocages with the binding sites of pro-inflammatory proteins like TNF-α and IL-1. goums.ac.ir The results of these docking studies can provide a binding affinity score, which helps in identifying which configurations have the best potential for inhibiting the target protein. goums.ac.ir Such computational screening can efficiently narrow down candidates for further experimental testing. healthinformaticsjournal.com
These computational models are not limited to drug delivery systems. They are also used to study the fundamental interactions of penicillamine with biomolecules. For example, modeling has been used to investigate the reactivity of catalase with D-penicillamine, providing a basis for understanding how the drug might inhibit this important enzyme and thereby affect cellular hydrogen peroxide levels. biorxiv.org Furthermore, computational frameworks are being developed to understand and predict the complex interactions between molecules with multiple binding sites, which is relevant to how penicillamine might interact with proteins or other biological macromolecules. drugtargetreview.com By simulating how factors like binding strength and molecular rigidity affect these interactions, these models can accelerate the development of new therapies. drugtargetreview.com
| Computational Method | Application to Penicillamine | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Evaluating the adsorption of penicillamine onto nanocage surfaces (e.g., B12N12). arabjchem.org | Determination of stable binding configurations, adsorption energies, and electronic properties of the drug-carrier complex. arabjchem.org |
| Molecular Docking | Predicting the binding of penicillamine and its derivatives to protein targets. goums.ac.irhealthinformaticsjournal.com | Identification of potential binding sites, prediction of binding affinity, and rationalization of inhibitory potential against targets like TNF-α. goums.ac.ir |
| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of penicillamine in complex with biomolecules or delivery systems over time. | Provides insights into the stability of complexes, conformational changes upon binding, and the mechanism of interaction. |
| Mathematical Frameworks | Modeling interactions between molecules with multiple binding sites. drugtargetreview.com | Allows for rapid prediction of how different parameters (e.g., binding strength, linkage rigidity) control molecular interactions, aiding in rational design. drugtargetreview.com |
Ligand-Metal Binding Simulations and Structure-Activity Relationships
Computational studies involving ligand-metal binding simulations are pivotal in elucidating the therapeutic and toxicological profiles of chelating agents like this compound. The molecule possesses three key functional groups that can participate in acid-base equilibria and coordinate with various metals: a thiol, an amine, and a carboxyl group. mdpi.comresearchgate.net The co-existence of these hard (amine and carboxylate) and soft (thiolate) Lewis bases allows penicillamine to bind to a wide range of metallic elements. researchgate.net
Simulations using methods like Density Functional Theory (DFT) can predict the binding affinities and geometries of penicillamine-metal complexes, which are crucial for understanding its structure-activity relationship. nih.gov For instance, in the context of lead (Pb(II)) poisoning, spectroscopic studies combined with computational models have shown that penicillamine can act as a tridentate ligand, coordinating with lead through its sulfur, nitrogen, and oxygen atoms. nih.govacs.org EXAFS (Extended X-ray Absorption Fine Structure) data suggests a model with two Pb–S bonds and two Pb–(N/O) bonds. nih.gov The specific coordination environment dictates the stability of the complex and, consequently, the efficiency of metal excretion.
The structural characteristics of penicillamine, such as the trans orientation of the sulfur atom with respect to the carboxylate group in its stable conformation, influence its interaction with metal ions. rsc.org By simulating how modifications to the penicillamine backbone would affect the geometry and electronic structure of the metal complex, researchers can predict how these changes would impact its chelating efficacy. This predictive power is essential for designing new chelating agents with improved selectivity and reduced off-target effects.
Protein-Ligand Docking for Immunomodulatory Mechanisms
Protein-ligand docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the molecular basis of its biological activity. nih.govnih.gov For this compound, docking studies can help to unravel its complex immunomodulatory mechanisms, which are not fully understood. mdpi.com Penicillamine is known to reduce the number of T-lymphocytes, inhibit macrophage function, and decrease interleukin-1 (IL-1) levels. wikipedia.orgdrugbank.com
Molecular docking simulations can be employed to investigate the binding of penicillamine to key proteins in the immune signaling pathways. For example, researchers can model the interaction of penicillamine with the active sites of enzymes involved in prostaglandin (B15479496) synthesis or with receptors on the surface of immune cells. mdpi.com By analyzing the binding energies and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between penicillamine and its protein targets, it is possible to hypothesize how it exerts its immunomodulatory effects.
Furthermore, these computational models can explore the potential for penicillamine to interfere with protein-protein interactions that are critical for immune activation. The insights gained from such in silico studies can guide the design of more potent and specific immunomodulatory drugs.
Pre-Clinical Research into Novel Therapeutic Applications
Exploration in Neurodegenerative Disorders (e.g., Alzheimer's Disease)
There is growing evidence suggesting a role for metal ion dyshomeostasis, particularly of copper, in the pathogenesis of Alzheimer's disease (AD). nih.gov This has led to the exploration of chelating agents like D-Penicillamine as potential therapeutic interventions. mdpi.com The rationale behind this approach is that by chelating excess copper, D-Penicillamine can mitigate the oxidative stress and amyloid-β (Aβ) aggregation associated with the disease. nih.govnih.gov
A pilot study investigating the efficacy of D-Penicillamine in AD patients found that it was effective in reducing serum levels of copper and total peroxides, indicating a decrease in oxidative stress. nih.gov However, this study did not observe a significant difference in the rate of cognitive decline. nih.gov In vitro studies have also shown that D-Penicillamine nanoparticles can solubilize copper-Aβ aggregates. nih.gov
One of the challenges in using D-Penicillamine for neurodegenerative disorders is its limited ability to cross the blood-brain barrier due to its hydrophilic nature. nih.gov To address this, novel delivery systems, such as nasal hydrogels, are being investigated to enhance its brain bioavailability. nih.gov Pre-clinical studies in AD models have shown that nasally delivered D-Penicillamine can upregulate the expression of a disintegrin and metalloprotease 10 (ADAM10), an enzyme involved in the non-amyloidogenic processing of amyloid precursor protein (APP). nih.gov
| Study Type | Model | Key Findings | Reference |
| Pilot Clinical Trial | Alzheimer's Disease Patients | Reduced serum copper and oxidative stress. | nih.gov |
| In Vitro | Copper-Aβ (1-42) aggregates | D-Penicillamine nanoparticles solubilized aggregates. | nih.gov |
| In Vivo | APP/PS1 Mice | Nasal delivery enhanced non-amyloidogenic processing. | nih.gov |
Investigating Antiviral and Anti-Hepatitis Potential
The copper-chelating properties of D-Penicillamine have also led to its investigation as a potential treatment for certain types of liver disease. mdpi.com In a study using Long-Evans Cinnamon rats, a model for hereditary hepatitis associated with abnormal copper accumulation, D-Penicillamine treatment was shown to prevent the development of hepatitis. nih.gov The administration of D-Penicillamine led to a decrease in liver copper concentration, a reduction in serum transaminases, and the suppression of abnormal histological changes in the liver. nih.gov
In addition to its role in copper-associated hepatitis, this compound has been studied for its potential antiviral activity. An in vitro study demonstrated that both D- and L-penicillamine could inhibit the replication of the AIDS-associated virus HTLV-III/LAV in a concentration-dependent manner. nih.gov At lower concentrations, the L-isomer was found to be more effective, while at higher concentrations, the inhibitory effects of both isomers were similar. nih.gov The study also noted that these compounds had a protective effect on the host cells and exhibited low cytotoxicity. nih.gov
| Application | Model System | Key Findings | Reference |
| Anti-Hepatitis | Long-Evans Cinnamon Rats | Prevented the onset of hereditary hepatitis by reducing copper levels. | nih.gov |
| Antiviral | HTLV-III/LAV in H9 cells | Inhibited viral replication in a concentration-dependent manner. | nih.gov |
Further Elucidation of Immunomodulatory Potential Beyond Current Indications
While this compound is known for its use in rheumatoid arthritis, its immunomodulatory effects may have therapeutic potential in other autoimmune conditions. wikipedia.org Research has shown that D-Penicillamine can act as a modulator of anti-DNA antibody production, a hallmark of systemic lupus erythematosus (SLE). nih.gov In vitro studies using peripheral blood mononuclear cells (PBMCs) from both SLE patients and healthy individuals have demonstrated that D-Penicillamine can either potentiate or suppress the synthesis of anti-DNA antibodies. nih.gov The response appears to be dependent on the cellular context, with PBMCs from SLE patients being more susceptible to the enhancing effect of the drug. nih.gov
The ability of penicillamine to influence T-cell function is a key aspect of its immunomodulatory activity. It has been shown to inhibit human helper T-cell function in vitro. nih.gov These findings suggest that this compound could be repurposed for other T-cell-mediated autoimmune diseases. Further research is needed to fully understand the cellular and molecular mechanisms underlying these effects and to identify patient populations that would be most likely to benefit from such a therapeutic approach.
Refinement of Understanding of Stereoisomer-Specific Activities
This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: D-penicillamine and L-penicillamine. biomedgrid.com It is well-established that the biological activity of chiral drugs can be highly stereoselective, with one enantiomer often being responsible for the therapeutic effect while the other may be inactive or even toxic. biomedgrid.comresearchgate.net
In the case of penicillamine, the D-isomer is the therapeutically active form used in clinical practice. mdpi.combiomedgrid.com The L-isomer, on the other hand, is known to be highly toxic and is not used therapeutically. biomedgrid.combiomedgrid.comresearchgate.net This stark difference in activity underscores the importance of stereochemistry in drug design and development.
Advanced analytical techniques, such as Raman optical activity (ROA) spectroscopy combined with DFT calculations, are being used to investigate the structural characteristics of penicillamine stereoisomers in different environments. rsc.org These studies have revealed that the conformations of D- and L-penicillamine can vary with pH, which may have implications for their biological activity. rsc.org A deeper understanding of the three-dimensional structures of these isomers and how they interact with their biological targets is crucial for explaining their different pharmacological and toxicological profiles.
| Stereoisomer | Therapeutic Activity | Toxicity |
| D-Penicillamine | Active | Low |
| L-Penicillamine | Inactive | High |
Comparative Research on D- and L-Penicillamine in Biological Systems
Penicillamine is a chiral molecule, existing as two stereoisomers, or enantiomers: D-penicillamine and L-penicillamine. wikipedia.org These molecules are non-superimposable mirror images of each other, and this difference in their three-dimensional arrangement leads to profoundly distinct interactions within biological systems. biomedgrid.com Research has unequivocally demonstrated that while the D-isomer possesses therapeutic benefits, the L-isomer is toxic. mdpi.comdrugbank.com Consequently, only D-penicillamine is utilized in clinical practice. mdpi.comnih.gov
The therapeutic efficacy of D-penicillamine has been established in several conditions. It functions as a chelating agent, binding to heavy metals to form soluble complexes that are then excreted in the urine. nih.gov This action is the basis for its use in Wilson's disease, a genetic disorder characterized by excess copper accumulation. drugbank.com In the treatment of cystinuria, D-penicillamine interacts with cystine to form a mixed disulfide (penicillamine-cysteine disulfide), which is significantly more soluble than cystine, thereby preventing the formation of kidney stones. wikipedia.orgdrugbank.com Furthermore, D-penicillamine is used as a disease-modifying antirheumatic drug (DMARD) for severe rheumatoid arthritis. hopkinsarthritis.org Its mechanism in this context involves modulating the immune system by reducing the number of T-lymphocytes, inhibiting macrophage function, decreasing interleukin-1 (IL-1), and preventing the cross-linking of collagen. wikipedia.orgdrugbank.com
In stark contrast, L-penicillamine exhibits significant toxicity and has no therapeutic applications. biomedgrid.combiomedgrid.com Its detrimental effects are primarily linked to its ability to interfere with the action of pyridoxine (B80251) (vitamin B6). wikipedia.orgnih.gov This interference can lead to neurotoxicity, a key reason why the L-enantiomer is not used clinically. researchgate.net The racemic mixture, which contains both D- and L-enantiomers, is no longer used due to the toxicity associated with the L-form. nih.gov
| Feature | D-Penicillamine | L-Penicillamine |
|---|---|---|
| Clinical Use | Therapeutic agent for Wilson's disease, cystinuria, rheumatoid arthritis. nih.gov | Not used clinically due to toxicity. nih.gov |
| Primary Biological Action | Chelates heavy metals (e.g., copper); immunomodulation. drugbank.com | Inhibits pyridoxine (vitamin B6). wikipedia.orgdrugbank.com |
| Observed Effect in Humans | Reduces copper levels, prevents cystine stones, suppresses rheumatoid arthritis activity. wikipedia.org | Toxic, with potential for neurotoxicity. researchgate.net |
| Interaction with Collagen | Prevents cross-linking. wikipedia.org | Not a recognized therapeutic mechanism. |
Understanding the Basis of Differential Toxicity and Efficacy
The dramatic difference in the biological effects of D- and L-penicillamine is a clear illustration of stereoselectivity in pharmacology. Biological systems, including enzymes and receptors, are themselves chiral and therefore interact differently with the stereoisomers of a chiral drug. biomedgrid.com This specificity in interaction is the fundamental reason for the divergent paths of efficacy for D-penicillamine and toxicity for L-penicillamine.
The primary mechanism underlying the toxicity of the L-isomer is its potent inhibition of pyridoxine-dependent enzymes. drugbank.comresearchgate.net Pyridoxine is a crucial co-factor for a vast array of enzymatic reactions in the body, particularly in amino acid metabolism and neurotransmitter synthesis. By forming a thiazolidine (B150603) compound with pyridoxine, L-penicillamine effectively sequesters the vitamin, leading to a functional deficiency. nih.gov This inhibition disrupts critical metabolic pathways and is considered the cause of the neurotoxic effects observed in animal experiments. researchgate.net
Conversely, D-penicillamine has a markedly weaker anti-pyridoxine action. nih.gov Its therapeutic efficacy stems from its specific molecular configuration which allows it to perform distinct functions. As a chelator, its structure enables it to form stable, soluble complexes with heavy metal ions like copper, which are then readily excreted by the kidneys. nih.gov In rheumatoid arthritis, the efficacy of D-penicillamine is attributed to its ability to depress T-cell activity and interfere with collagen synthesis, actions that are also dependent on its specific stereochemistry. drugbank.comnih.gov The L-isomer, with its different spatial arrangement, cannot effectively engage in these therapeutic interactions.
This stark contrast highlights a critical principle in drug development: the chirality of a molecule can be the determining factor between a therapeutic effect and a toxic one. biomedgrid.com
| Mechanism | D-Penicillamine | L-Penicillamine |
|---|---|---|
| Interaction with Pyridoxine (Vitamin B6) | Very weak inhibition. nih.gov | Potent inhibitor, leading to functional deficiency and toxicity. wikipedia.orgresearchgate.net |
| Basis of Efficacy | Effective chelation of heavy metals and immunomodulatory activity due to specific 3D structure. drugbank.comnih.gov | No therapeutic efficacy. biomedgrid.com |
| Stereoselective Interaction | Recognized by biological targets to produce therapeutic effects. | Interacts with biological systems (e.g., pyridoxine-dependent enzymes) in a manner that causes harm. researchgate.net |
| Clinical Outcome | Beneficial therapeutic agent. mdpi.com | Harmful and toxic. mdpi.com |
Q & A
Q. What are the primary safety considerations when handling DL-Penicillamine in laboratory settings?
this compound is classified as a skin irritant (Category 2) and eye irritant (Category 2A) under GHS. Researchers must use PPE (gloves, goggles) and work in well-ventilated areas to avoid inhalation or direct contact. Emergency protocols include rinsing affected areas with water and seeking medical attention for persistent irritation .
Q. How does this compound function as a copper chelator, and what experimental methods validate its efficacy?
this compound binds copper ions via its thiol and amine groups, forming stable complexes. Researchers commonly use inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy to quantify copper levels in biological samples before and after treatment. Animal models (e.g., Wilson’s disease rodents) are employed to assess copper excretion rates .
Q. What are the standard protocols for synthesizing inorganic materials using this compound as a sulfiding reagent?
this compound acts as a sulfur source in hydrothermal synthesis. For example, violarite (FeNi₂S₄) is synthesized by reacting iron and nickel salts with this compound under controlled pH and temperature (e.g., 180°C for 24 hours). The product is characterized via X-ray diffraction and electron microscopy .
Advanced Research Questions
Q. How can terahertz time-domain spectroscopy (THz-TDS) differentiate this compound enantiomers, and what computational methods support this analysis?
THz-TDS identifies enantiomers by detecting hydrogen-bonding patterns unique to L-, D-, and DL-forms. Density functional theory (DFT) simulations model intramolecular interactions to correlate spectral peaks with structural configurations. This method enables quantification of enantiomeric mixtures via spectral fitting .
Q. What experimental designs address contradictions in this compound’s immunomodulatory effects?
While this compound suppresses primary immune responses (e.g., IgM production in vitro), its role in T-cell inhibition without affecting B-cells requires careful model selection. Researchers use flow cytometry to isolate T-cell subsets and measure cytokine profiles (e.g., IL-2, IFN-γ) in murine autoimmune models to resolve mechanistic discrepancies .
Q. How does this compound interact with copper ionophores like UM4118 in cuproptosis studies, and what co-treatment protocols optimize results?
this compound (chelator) and UM4118 (ionophore) are used in tandem to modulate intracellular copper levels. For AML cell lines, pre-treatment with this compound (100 µM, 6 hours) followed by UM4118 (10 µM) enhances cuproptosis specificity. Viability assays (e.g., MTT) and mitochondrial ROS staining validate synergistic effects .
Q. What methodological strategies mitigate pyridoxine deficiency in long-term this compound studies?
this compound depletes pyridoxine (vitamin B6), leading to neurotoxicity. Researchers supplement animal diets with pyridoxine (5 mg/kg daily) and monitor serum levels via HPLC. Electrophysiological tests (e.g., visual evoked potentials) detect early optic neuritis, allowing dose adjustments .
Q. How can this compound’s role in cardiovascular disease models be optimized to study cuproptosis?
In myocardial ischemia-reperfusion models, this compound (50 mg/kg intraperitoneal) reduces copper overload and attenuates cell death. Researchers pair this with cardiac MRI to assess tissue viability and qPCR to measure cuproptosis markers (e.g., FDX1, LIAS) .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀ values. For multi-endpoint studies (e.g., copper excretion + immune markers), multivariate ANOVA accounts for correlated variables. Open-source tools like R/Bioconductor handle high-throughput data .
Q. How do researchers validate this compound’s specificity in copper chelation versus other metal ions?
Competitive binding assays with transition metals (e.g., Zn²⁺, Fe³⁺) are performed using isothermal titration calorimetry (ITC). Chelation specificity is confirmed by higher binding constants (Kd) for Cu²⁺ compared to other ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
